1-Iodo-1H,1H-perfluoroheptane
Description
The exact mass of the compound 1H,1H-Tridecafluoro-1-iodoheptane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-7-iodoheptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F13I/c8-2(9,1-21)3(10,11)4(12,13)5(14,15)6(16,17)7(18,19)20/h1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDROMNKGSCMDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F13I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382052 | |
| Record name | 1H,1H-Tridecafluoro-1-iodoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
459.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212563-43-4 | |
| Record name | 1H,1H-Tridecafluoro-1-iodoheptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H,1H-Tridecafluoro-1-iodoheptane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 1-Iodo-1H,1H-perfluoroheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 1-Iodo-1H,1H-perfluoroheptane, a compound of interest in various chemical and research applications. This document details its physicochemical characteristics, outlines general experimental protocols for their determination, and presents a typical synthesis workflow.
While the nomenclature "this compound" can be ambiguous, this guide focuses on the well-characterized compound Perfluoroheptyl Iodide , identified by the CAS Number 335-58-0 . This compound, with the molecular formula C7F15I, is a fully fluorinated heptyl chain with an iodine atom at the terminus.
Core Physical and Chemical Properties
The physical properties of Perfluoroheptyl Iodide are crucial for its handling, application, and in the design of experimental procedures. At standard conditions, it exists as a colorless to yellow oil. A summary of its key physical data is presented in the table below.
| Property | Value |
| CAS Number | 335-58-0 |
| Molecular Formula | C7F15I |
| Molecular Weight | 495.96 g/mol |
| Appearance | Colorless to yellow oil |
| Melting Point | -8 °C |
| Boiling Point | 137 °C |
| Density | 2.01 g/cm³ |
| Refractive Index | 1.329 |
| Flash Point | 137-138 °C |
| Solubility | Slightly soluble in chloroform and dichloromethane; very slightly soluble in ethyl acetate. |
| Storage Conditions | Store in a refrigerator; light-sensitive. |
Experimental Protocols for Physical Property Determination
Determination of Boiling Point (Capillary Method)
The boiling point is a fundamental physical property that indicates the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer (-10 to 200 °C range)
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Stand and clamp
Procedure:
-
A small volume (a few milliliters) of the liquid sample is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
-
The test tube is securely attached to a thermometer.
-
The assembly is immersed in a heating bath (Thiele tube or oil bath) ensuring the sample is below the level of the heating medium.
-
The bath is heated gently and evenly.
-
As the temperature approaches the boiling point, a stream of bubbles will be observed emerging from the open end of the capillary tube.
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[1]
Determination of Melting Point
For compounds that are solid at or near room temperature, the melting point is a critical indicator of purity. Given that this compound has a melting point of -8 °C, this procedure would be conducted at sub-ambient temperatures.
Apparatus:
-
Melting point apparatus with a cooling stage or a cryo-bath
-
Capillary tubes
-
Thermometer or digital temperature probe
Procedure:
-
A small amount of the solidified sample is introduced into a capillary tube.
-
The capillary tube is placed in the sample holder of the melting point apparatus.
-
The sample is cooled to a temperature well below its expected melting point.
-
The temperature is then raised slowly at a controlled rate (e.g., 1-2 °C per minute).
-
The temperature at which the first liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow.
Determination of Density (Pycnometer Method)
Density is the mass per unit volume of a substance and is a characteristic property.
Apparatus:
-
Pycnometer (a glass flask with a specific, accurately known volume)
-
Analytical balance
-
Thermometer
Procedure:
-
The empty, clean, and dry pycnometer is weighed accurately on an analytical balance.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is carefully wiped from the outside.
-
The filled pycnometer is weighed again.
-
The temperature of the liquid is recorded.
-
The density is calculated using the formula: Density = (mass of liquid) / (volume of pycnometer). The mass of the liquid is the difference between the mass of the filled and empty pycnometer.[2]
Determination of Refractive Index
The refractive index measures how light propagates through a substance and is a valuable tool for identifying and assessing the purity of liquid samples.
Apparatus:
-
Digital refractometer or Abbe refractometer
-
Light source (if using an Abbe refractometer)
-
Dropper or pipette
Procedure:
-
The refractometer is calibrated using a standard substance with a known refractive index (e.g., distilled water).
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
The prism is closed, and the instrument is allowed to equilibrate to a constant temperature.
-
For a digital refractometer, the refractive index is read directly from the display.[3]
-
For an Abbe refractometer, the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs. The refractive index is then read from the instrument's scale.
Experimental Workflow: Synthesis of Perfluoroalkyl Iodides
This compound is typically synthesized through a process called telomerization. This process involves the reaction of a shorter perfluoroalkyl iodide (the telogen) with tetrafluoroethylene (the taxogen) to create a mixture of longer-chain perfluoroalkyl iodides. The desired product is then separated through distillation.
Applications in Research and Development
Perfluoroalkyl iodides, including this compound, are valuable intermediates in the synthesis of a wide range of fluorinated materials. Their primary applications include:
-
Synthesis of Fluorosurfactants: These compounds are used as starting materials for producing surfactants with high surface activity and stability.
-
Precursors for Fluorinated Polymers: They serve as building blocks for creating polymers with unique properties such as high thermal stability, chemical resistance, and low surface energy.
-
Drug Development and Medicinal Chemistry: The incorporation of perfluoroalkyl chains into organic molecules can significantly alter their pharmacokinetic and pharmacodynamic properties. Fluorination can enhance metabolic stability, membrane permeability, and binding affinity to biological targets. While specific signaling pathways involving this compound are not well-documented, the strategic use of such fluorinated building blocks is a key strategy in modern drug discovery.
References
1-Iodo-1H,1H-perfluoroheptane chemical structure and CAS number
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Iodo-1H,1H-perfluoroheptane, a fluorinated organic compound of interest in various fields of chemical research and development. This document outlines its chemical structure, CAS number, physicochemical properties, a representative synthesis protocol, and potential applications, with a focus on its relevance to the drug discovery process.
Chemical Structure and Identification
This compound is a linear-chain perfluoroalkyl iodide. The "1H,1H" designation indicates the presence of two hydrogen atoms on the carbon atom adjacent to the iodine atom, distinguishing it from a fully fluorinated alkyl iodide.
-
Chemical Name: this compound
-
CAS Number: 212563-43-4[1]
-
Molecular Formula: C₇H₂F₁₃I
Below is a diagram of the chemical structure of this compound.
Caption: Chemical structure of this compound.
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in the public domain. However, based on the properties of homologous perfluoroalkyl iodides, the following table summarizes the expected physicochemical properties.
| Property | Value (Estimated) |
| Molecular Weight | 460.00 g/mol |
| Boiling Point | ~140-160 °C |
| Density | ~1.9 - 2.1 g/cm³ |
| Appearance | Colorless to light pink liquid |
| Solubility | Insoluble in water; soluble in many organic solvents |
| Refractive Index | ~1.34 - 1.36 |
Synthesis of this compound
The synthesis of 1-iodo-1H,1H-perfluoroalkanes is typically achieved through a multi-step process involving telomerization followed by addition and substitution reactions. A general experimental protocol, adaptable for the synthesis of this compound, is outlined below. This process involves the initial formation of a perfluoroalkyl iodide, followed by the addition of ethylene and subsequent iodination.
Experimental Protocol: A Representative Synthesis
This protocol is based on established methods for the synthesis of similar 1-iodo-1H,1H,2H,2H-perfluoroalkanes and can be adapted for the target molecule.[2]
Stage 1: Synthesis of Perfluoroheptyl Iodide (C₇F₁₅I)
This is typically achieved via the telomerization of a shorter perfluoroalkyl iodide (e.g., pentafluoroethyl iodide) with tetrafluoroethylene (TFE). The reaction conditions are controlled to favor the formation of the desired C₇ chain length.
Stage 2: Ethylene Addition
The perfluoroheptyl iodide is then reacted with ethylene in a free-radical addition reaction.
-
Materials:
-
Perfluoroheptyl iodide (C₇F₁₅I)
-
Ethylene (CH₂=CH₂)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
High-pressure reactor
-
-
Procedure:
-
The high-pressure reactor is charged with perfluoroheptyl iodide and the radical initiator.
-
The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon).
-
Ethylene gas is introduced into the reactor to the desired pressure.
-
The reactor is heated to initiate the radical addition. The reaction is maintained at a constant temperature and pressure for a specified duration.
-
After the reaction is complete, the reactor is cooled, and the crude 1-iodo-1H,1H,2H,2H-perfluoroheptane is recovered.
-
The product can be purified by distillation under reduced pressure.
-
Stage 3: Iodination (if starting from a corresponding alcohol)
Alternatively, if starting from 1H,1H,2H,2H-perfluoroheptan-1-ol, an iodination reaction can be performed.
-
Materials:
-
1H,1H,2H,2H-Perfluoroheptan-1-ol
-
Iodine (I₂)
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Anhydrous solvent (e.g., dichloromethane)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 1H,1H,2H,2H-perfluoroheptan-1-ol, triphenylphosphine, and imidazole in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of iodine in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
-
The logical workflow for a common synthesis pathway is depicted below.
Caption: A simplified workflow for the synthesis of this compound.
Applications in Research and Drug Development
Perfluoroalkylated compounds are of significant interest to researchers, particularly in the field of drug discovery and materials science.[3] The introduction of perfluoroalkyl chains into organic molecules can dramatically alter their physicochemical and biological properties.[3]
-
Modification of Biological Properties: The high electronegativity of fluorine atoms can influence the acidity and basicity of nearby functional groups, potentially affecting drug-receptor interactions.
-
Increased Lipophilicity: The perfluoroalkyl chain can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making perfluoroalkylated compounds resistant to metabolic degradation. This can lead to an increased in vivo half-life of a drug candidate.
-
Conformational Control: The rigid nature of the perfluoroalkyl chain can be used to control the conformation of a molecule, which can be advantageous in designing molecules that fit into specific binding pockets of proteins.
-
Tracer Studies: The presence of iodine allows for the potential use of this compound in radiolabeling studies for imaging or biodistribution analysis.
-
Building Block in Synthesis: this compound can serve as a versatile building block for the introduction of the 1H,1H-perfluoroheptyl moiety into more complex molecules through various coupling reactions.[4]
The general utility of introducing perfluoroalkyl groups in drug design is illustrated in the following signaling pathway diagram.
Caption: The impact of perfluoroalkylation on drug candidate properties.
Safety and Handling
Conclusion
This compound is a valuable, albeit not widely documented, fluorinated compound. Its synthesis can be achieved through established methods for related perfluoroalkyl iodides. The unique properties conferred by the perfluoroalkyl chain make it and similar compounds of significant interest for applications in medicinal chemistry and materials science. For researchers and professionals in drug development, the strategic incorporation of such moieties offers a promising avenue for the optimization of lead compounds. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its potential.
References
- 1. This compound | 212563-43-4 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal applications of perfluoroalkylated chain-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-IODO-1H,1H-PERFLUOROOCTANE CAS#: 10258-49-8 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 1-Iodo-1H,1H-perfluoroheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 1-Iodo-1H,1H-perfluoroheptane (CAS 212563-43-4). Due to the limited availability of public spectral data for this specific compound, this document presents predicted values and characteristics based on analogous fluorinated compounds. It also includes detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and quality control of such molecules in research and development settings.
Chemical Information
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1H,1H-Tridecafluoro-1-iodoheptane |
| CAS Number | 212563-43-4 |
| Molecular Formula | C₇H₂F₁₃I |
| Molecular Weight | 459.97 g/mol |
| Structure | CF₃(CF₂)₅CH₂CH₂I |
Predicted Spectral Data
The following tables summarize the anticipated spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds, such as other short-chain perfluoroalkyl iodides.
NMR Spectroscopy Data (Predicted)
Solvent: CDCl₃ (Chloroform-d)
| Nucleus | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constants (J) Hz | Assignment |
| ¹H | ~ 3.2 - 3.4 | Triplet of triplets (tt) | JH-H ≈ 7-8 Hz, JH-F ≈ 18-20 Hz | -CH₂-I |
| ~ 2.4 - 2.6 | Triplet of triplets (tt) | JH-H ≈ 7-8 Hz, JH-F ≈ 12-14 Hz | -(CF₂)₅-CH₂- | |
| ¹³C | ~ 100 - 120 (complex) | Multiplet | - | -CF₂- (internal) |
| ~ 60 - 70 | Triplet | JC-F ≈ 20-25 Hz | -(CF₂)₅-CH₂- | |
| ~ 5 - 10 | Singlet | - | -CH₂-I | |
| ¹⁹F | ~ -81 | Triplet | JF-F ≈ 10 Hz | -CF₃ |
| ~ -114 to -126 | Multiplets | - | -(CF₂)₄- | |
| ~ -128 | Multiplet | - | -CF₂-CH₂- |
Infrared (IR) Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 2980 - 2850 | Medium | C-H stretching (CH₂) |
| ~ 1450 - 1400 | Weak | CH₂ scissoring |
| ~ 1250 - 1050 | Strong | C-F stretching |
| ~ 700 - 500 | Medium | C-I stretching |
Mass Spectrometry (MS) Data (Predicted)
| m/z Fragment | Predicted Identity | Notes |
| 460 | [M]⁺ | Molecular ion peak, may be weak or absent. |
| 333 | [M-I]⁺ | Loss of iodine atom. |
| 127 | [I]⁺ | Iodine cation. |
| Various | [CₓFᵧ]⁺ | Characteristic fragmentation pattern of the perfluoroalkyl chain. |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
Instrumentation: 400 MHz (or higher) NMR spectrometer with a multinuclear probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: 12-15 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay (d1): 1-2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: 200-250 ppm.
-
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
¹⁹F NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment, may require proton decoupling for simplification.
-
Spectral Width: ~200 ppm, centered around -150 ppm.
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1-2 seconds.
-
Reference: An external reference such as CFCl₃ (0 ppm) should be used.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify functional groups present in the molecule.
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or NaCl/KBr salt plates.
ATR Method (Recommended for liquids):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a single drop of this compound directly onto the center of the ATR crystal.
-
Acquire the sample spectrum.
-
Clean the crystal thoroughly with an appropriate solvent after the measurement.
Thin Film Method (Alternative):
-
Place one drop of the liquid sample onto a clean, dry NaCl or KBr salt plate.[1]
-
Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.[1]
-
Mount the plates in the spectrometer's sample holder and acquire the spectrum.
-
Clean the plates with a dry solvent (e.g., anhydrous acetone or isopropanol) and store them in a desiccator.[1][2]
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern, and to assess purity.
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
GC Conditions:
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: m/z 40 - 600.
-
Scan Rate: 2 scans/second.
Workflow Visualization
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of this compound.
Caption: Logical workflow for the spectral analysis of a chemical compound.
References
A Comprehensive Technical Guide to the Solubility of 1-Iodo-1H,1H-perfluoroheptane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility characteristics of 1-Iodo-1H,1H-perfluoroheptane. Given the limited availability of public quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for its determination. Understanding the solubility of this compound is essential for its application in synthesis, formulation, and various research and development activities.
Introduction to this compound and its Predicted Solubility
This compound is a fluorinated organic compound with the chemical structure C₆F₁₃CH₂I. Its structure, characterized by a long perfluorinated carbon chain and a terminal iodine atom, dictates its physicochemical properties, including its solubility. The principle of "like dissolves like" suggests that this highly fluorinated, and thus lipophobic and hydrophobic, compound will exhibit preferential solubility in solvents with similar characteristics.
Predicted Solubility Behavior:
-
Fluorinated Solvents: High solubility is expected in fluorinated solvents due to the similar intermolecular forces.
-
Nonpolar Organic Solvents: Moderate to good solubility is anticipated in nonpolar solvents like hexane and toluene, which can interact with the perfluoroalkyl chain through van der Waals forces.
-
Polar Aprotic Solvents: Limited to moderate solubility is predicted in polar aprotic solvents such as acetone and ethyl acetate. The polarity of these solvents may not be fully compatible with the nonpolar nature of the perfluoroalkyl chain.
-
Polar Protic Solvents: Poor solubility is expected in polar protic solvents like ethanol and methanol due to the inability of the compound to form strong hydrogen bonds.
-
Aqueous Solvents: The compound is expected to be virtually insoluble in water.
Quantitative Solubility Data
| Solvent | Chemical Formula | Predicted Solubility | Experimentally Determined Solubility ( g/100 mL at 25°C) |
| Hexane | C₆H₁₄ | Soluble | Data to be determined |
| Toluene | C₇H₈ | Soluble | Data to be determined |
| Acetone | C₃H₆O | Sparingly Soluble | Data to be determined |
| Ethanol | C₂H₅OH | Sparingly Soluble | Data to be determined |
| Ethyl Acetate | C₄H₈O₂ | Sparingly Soluble | Data to be determined |
| Dichloromethane | CH₂Cl₂ | Soluble | Data to be determined |
| Acetonitrile | C₂H₃N | Sparingly Soluble | Data to be determined |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Sparingly Soluble | Data to be determined |
| Dimethyl Sulfoxide (DMSO) | C₂H₆SO | Sparingly Soluble | Data to be determined |
| Perfluorohexane | C₆F₁₄ | Highly Soluble | Data to be determined |
Experimental Protocol: Determination of Thermodynamic Solubility
The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound in various solvents.
1. Objective:
To determine the saturation solubility of this compound in a selection of organic solvents at a constant temperature (e.g., 25°C).
2. Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade or higher)
-
Thermostatic shaker bath
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical instrumentation for quantification (e.g., Gas Chromatography with Electron Capture Detection (GC-ECD) or Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for this compound).
3. Experimental Workflow Diagram:
Caption: Workflow for the experimental determination of solubility.
4. Step-by-Step Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 ± 0.1 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended, but the optimal time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it remains constant).
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2 hours) to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately pass the sample through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles. The first few drops of the filtrate should be discarded.
-
Accurately dilute a known volume of the clear filtrate with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-ECD or GC-MS).
-
Construct a calibration curve and determine the concentration of the compound in the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.
-
5. Logical Relationship for Solubility Prediction:
The following diagram illustrates the key factors influencing the solubility of this compound.
An In-depth Technical Guide to the Thermal Stability and Decomposition of 1-Iodo-1H,1H-perfluoroheptane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the thermal stability and decomposition of 1-Iodo-1H,1H-perfluoroheptane is limited in publicly available literature. The following guide provides a comprehensive overview based on the known properties of structurally similar perfluoroalkyl iodides and established analytical methodologies. The quantitative data presented for the target compound should be considered as scientifically informed estimations.
Introduction
This compound (C₇F₁₅H₂I) is a member of the per- and polyfluoroalkyl substances (PFAS) family, characterized by a perfluorinated carbon chain. These compounds are of significant interest in various fields, including pharmaceuticals and materials science, due to their unique chemical and physical properties. A thorough understanding of the thermal stability and decomposition pathways of this compound is crucial for its safe handling, storage, and application, particularly in processes involving elevated temperatures. This guide provides a detailed examination of its expected thermal behavior, decomposition products, and the analytical techniques used for such characterization.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and related compounds is presented in Table 1. These properties are essential for understanding the compound's behavior under various conditions.
Table 1: Physicochemical Properties of this compound and Related Perfluoroalkyl Iodides
| Property | This compound (C₇F₁₅H₂I) (Estimated) | 1-Iodoperfluorohexane (C₆F₁₃I)[1][2][3] | 1-Iodoperfluorooctane (C₈F₁₇I)[4][5] |
| Molecular Formula | C₇H₂F₁₅I | C₆F₁₃I | C₈F₁₇I |
| Molecular Weight ( g/mol ) | 495.97 | 445.95 | 545.96 |
| Boiling Point (°C) | ~160-180 | 133-134 | 160-161 |
| Density (g/mL at 20°C) | ~1.9-2.0 | 1.96 | 2.067 |
| Appearance | Colorless to light pink liquid | Clear light pink liquid after melting | Liquid |
Thermal Stability and Decomposition
The thermal stability of perfluoroalkyl iodides is primarily dictated by the strength of the carbon-iodine (C-I) bond, which is the weakest bond in the molecule. The decomposition process is expected to initiate with the homolytic cleavage of this bond.
Estimated Decomposition Temperature
While a specific decomposition temperature for this compound has not been experimentally reported, it is anticipated to be in a range similar to or slightly higher than its boiling point, likely initiating between 200°C and 300°C . The exact onset of decomposition would be influenced by factors such as the presence of impurities, the surrounding atmosphere (inert vs. oxidative), and the heating rate. Pyrolysis studies on various PFAS have shown that decomposition temperatures can range from 500°C to 850°C for complete destruction[6][7].
Proposed Decomposition Pathway
The primary decomposition pathway for this compound is proposed to be initiated by the homolytic cleavage of the C-I bond, which has a significantly lower bond dissociation energy compared to C-C and C-F bonds[8][9][10][11][12].
Proposed Initial Decomposition Step:
C₆F₁₃CH₂CH₂I → C₆F₁₃CH₂CH₂• + I•
Following this initiation, the resulting perfluoroheptylethyl radical (C₆F₁₃CH₂CH₂•) can undergo further reactions, such as:
-
Hydrogen abstraction: To form 1H,1H-perfluoroheptane (C₆F₁₃CH₂CH₃).
-
Dimerization: To form larger perfluorinated alkanes.
-
Further fragmentation: Cleavage of C-C bonds at higher temperatures, leading to a complex mixture of smaller perfluorinated and hydrofluorinated compounds[8].
The iodine radical (I•) will likely recombine to form molecular iodine (I₂).
1H,1H-Perfluoroheptane Dimerized Products Smaller Fluoro-compounds Iodine (I2)
, shape=plaintext, fillcolor="#F1F3F4", fontcolor="#202124"];
"C6F13CH2CH2I" -> "Radicals" [label="Heat (Δ)\n(Initial Cleavage)"]; "Radicals" -> "Products" [label="Further Reactions"]; } caption: "Proposed decomposition pathway of this compound."
Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition products of this compound, a combination of analytical techniques is required.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
TGA and DSC are fundamental techniques for assessing thermal stability[13][14][15][16].
Objective: To determine the onset temperature of decomposition and to quantify mass loss as a function of temperature.
Methodology:
-
Instrument: A simultaneous TGA/DSC instrument.
-
Sample Preparation: A small amount of the liquid sample (typically 5-10 mg) is placed into an inert crucible (e.g., alumina or platinum)[15][17].
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to maintain an inert environment.
-
Temperature Program:
-
-
Data Analysis: The TGA curve will show the percentage of weight loss versus temperature. The onset of decomposition is determined from the initial significant weight loss. The DSC curve will indicate endothermic or exothermic events associated with decomposition.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
To identify the volatile decomposition products, Py-GC-MS is the technique of choice[18][19][20][21][22].
Objective: To separate and identify the chemical compounds formed during the thermal decomposition of the sample.
Methodology:
-
Instrument: A pyrolysis unit coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Sample Preparation: A small amount of the liquid sample is loaded into a pyrolysis tube.
-
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 300°C, 400°C, 500°C) in an inert atmosphere. The volatile decomposition products are swept into the GC.
-
GC Separation: The decomposition products are separated based on their boiling points and interactions with the GC column (a non-polar column is typically used for halogenated compounds).
-
GC Oven Program: A temperature ramp is used to elute compounds with a wide range of boiling points. For example, start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 300°C.
-
-
MS Detection and Identification: As compounds elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are compared to spectral libraries (e.g., NIST) for compound identification[20][23].
Conclusion
References
- 1. chemeo.com [chemeo.com]
- 2. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-6-iodohexane | C6F13I | CID 67733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Perfluorohexyl iodide [webbook.nist.gov]
- 4. Perfluorooctyl iodide | C8F17I | CID 10491 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. High-Temperature Pyrolysis for Elimination of Per- and Polyfluoroalkyl Substances (PFAS) from Biosolids [agris.fao.org]
- 8. Burning questions: Current practices and critical gaps in evaluating removal of per- and polyfluoroalkyl substances (PFAS) during pyrolysis treatments of biosolids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. thestudentroom.co.uk [thestudentroom.co.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. fpe.umd.edu [fpe.umd.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. allschoolabs.com [allschoolabs.com]
- 17. epfl.ch [epfl.ch]
- 18. researchgate.net [researchgate.net]
- 19. epa.gov [epa.gov]
- 20. researchgate.net [researchgate.net]
- 21. gcms.cz [gcms.cz]
- 22. Method development for thermal desorption-gas chromatography-tandem mass spectrometry (TD-GC-MS/MS) analysis of trace level fluorotelomer alcohols emitted from consumer products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. utoronto.scholaris.ca [utoronto.scholaris.ca]
An In-depth Technical Guide to the Material Safety of 1-Iodo-1H,1H-perfluoroheptane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the material safety data for 1-Iodo-1H,1H-perfluoroheptane (CAS No. 212563-43-4). The information is intended for researchers, scientists, and professionals in drug development who may handle or utilize this compound in their work. This document summarizes available physical, chemical, and toxicological data and provides guidance on safe handling and emergency procedures.
Chemical Identification and Physical Properties
This compound is a fluorinated organic compound with the chemical formula C₇H₂F₁₃I.[1] Key identification and physical properties are summarized in the table below for easy reference.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 212563-43-4 | [1][2][3] |
| Molecular Formula | C₇H₂F₁₃I | [1] |
| Molecular Weight | 459.97 g/mol | [1] |
| Boiling Point | 161.5°C | [1] |
| Density | 2.02 g/cm³ | [1] |
| Vapor Pressure | 2.96 mmHg at 25°C | [1] |
| Appearance | Not explicitly stated, but related compounds are colorless liquids. | |
| Solubility | Insoluble in water. | [4] |
Hazard Identification and Safety Information
Based on available data, this compound is classified as a skin irritant.[1] The GHS Hazard Statement H315, "Causes skin irritation," is associated with this compound.[1]
General Safety Precautions:
Due to the limited availability of a complete safety data sheet for this specific compound, it is prudent to handle it with the care afforded to similar perfluoroalkyl iodides. The following precautions are recommended:
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of vapors.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.
-
-
Hygiene Measures: Avoid eating, drinking, or smoking in the work area. Wash hands thoroughly after handling.
The following diagram illustrates a general workflow for the safe handling of chemical reagents like this compound.
Figure 1. A logical workflow for the safe handling of chemical reagents.
Toxicological Information
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, or specific applications of this compound are not extensively documented in readily accessible literature. However, general synthetic strategies for perfluoroalkyl iodides often involve telomerization reactions. For instance, a common method for producing longer-chain perfluoroalkyl iodides is the reaction of a shorter-chain perfluoroalkyl iodide with tetrafluoroethylene.
The following diagram outlines a conceptual synthesis pathway for a generic perfluoroalkyl iodide, which may be analogous to the production of this compound.
Figure 2. Conceptual synthesis and purification workflow.
First Aid Measures
In the event of exposure to this compound, the following first aid measures are recommended based on the known hazards of skin irritation and general chemical handling principles:
-
After Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, consult a physician.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
After Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local regulations. Contact a licensed professional waste disposal service to dispose of this material.
Disclaimer: The information provided in this technical guide is based on currently available data and is intended for informational purposes only. It is the responsibility of the user to conduct a thorough safety assessment before handling this chemical. For a complete and official Material Safety Data Sheet, it is recommended to contact the supplier of the compound.
References
Technical Guide to 1-Iodo-1H,1H-perfluoroheptane: Purity, Grades, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data specifically for 1-Iodo-1H,1H-perfluoroheptane is limited. This guide provides a comprehensive overview based on available information for this compound and structurally analogous perfluoroalkyl iodides. The information presented herein should be considered a general framework.
Introduction
This compound is a fluorinated organic compound of interest in various fields of research and development, including materials science and as a building block in the synthesis of more complex molecules. Its high fluorine content imparts unique properties, such as chemical inertness and lipophobicity. Understanding the purity and available grades of this compound is critical for its effective application in research and drug development, where impurities can significantly impact experimental outcomes and product safety.
This technical guide provides an in-depth look at the expected purity, commercially available grades, and the analytical methodologies typically employed for the quality control of this compound and related perfluoroalkyl iodides.
Purity and Available Grades
While specific data sheets for this compound are not widely available, data from suppliers and from analogous compounds suggest that it is typically available in research-grade purities.
Summary of Purity Data
The following table summarizes the available purity information for this compound and its close structural analogs. This data provides a strong indication of the expected purity for commercially sourced this compound.
| Compound | CAS Number | Purity (%) | Notes |
| This compound | 212563-43-4 | ≥95 | Data from supplier listings. Higher purity grades may be available upon request. |
| 1-Iodo-1H,1H-perfluorooctane | 10258-49-8 | 97 | A common research chemical, often used as a reference for the purity of similar compounds.[1] |
| 1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0 | 96 - 99.9 | Available in various grades from different suppliers, indicating that purity can be process-dependent.[2] |
| 1H,1H-Perfluoropentyl iodide | 2253-14-7 | N/A | Certificate of Analysis is typically available from the supplier for lot-specific data.[3] |
| 1-Iodo-1H,1H,2H,2H-perfluorotetradecane | 30046-31-2 | N/A | Used in the production of high-performance materials, suggesting availability in technical and potentially higher grades.[] |
Note: The purity of fluorinated compounds can be influenced by the synthetic route and the purification methods employed. For critical applications, it is imperative to obtain a lot-specific Certificate of Analysis (CoA) from the supplier.
Synthesis and Purification Overview
The synthesis of this compound and related compounds typically involves the telomerization of a perfluoroalkyl iodide with ethylene, followed by further reaction to introduce the terminal iodide.
A generalized synthetic pathway is illustrated below:
Purification is a critical step to remove starting materials, byproducts, and oligomeric impurities. Common purification techniques for perfluoroalkyl iodides include:
-
Distillation: Effective for removing non-volatile impurities.
-
Column Chromatography: Typically using silica gel or alumina to separate the desired product from closely related impurities.
-
Recrystallization: For solid perfluoroalkyl iodides, this can be a highly effective method for achieving high purity.
Experimental Protocols: Purity Assessment
Due to the lack of specific, publicly available experimental protocols for this compound, the following are generalized methodologies based on standard practices for analogous fluorinated compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for assessing the purity and identifying volatile impurities in perfluoroalkyl iodides.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program:
-
Initial temperature: 50-70 °C, hold for 1-2 minutes.
-
Ramp: 10-20 °C/min to 250-300 °C.
-
Hold: 5-10 minutes at the final temperature.
-
-
Injection: Split or splitless injection of the sample dissolved in a suitable solvent (e.g., ethyl acetate, hexane).
-
MS Detection: Electron ionization (EI) at 70 eV. Scan range of m/z 40-600.
-
Data Analysis: Purity is determined by the area percentage of the main peak in the chromatogram. Impurities are identified by their mass spectra and fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.
-
¹H NMR:
-
Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.
-
Expected Signals: The protons on the carbons adjacent to the iodine and the perfluoroalkyl chain will have characteristic chemical shifts and coupling patterns. The integration of these signals should be consistent with the structure.
-
-
¹⁹F NMR:
-
Solvent: CDCl₃ or Acetone-d₆.
-
Expected Signals: The fluorine atoms in the perfluoroalkyl chain will exhibit distinct signals with characteristic chemical shifts and coupling constants, providing a unique fingerprint of the molecule. The presence of impurities with different fluorine environments can be readily detected.[5]
-
-
¹³C NMR: Provides information on the carbon backbone of the molecule.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For less volatile or thermally labile impurities, LC-MS is a valuable analytical tool.
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Column: A C18 or other suitable reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate.
-
MS Detection: Electrospray ionization (ESI) in either positive or negative mode.
Quality Control Workflow
The following diagram illustrates a typical quality control workflow for the production and release of a high-purity perfluoroalkyl iodide like this compound.
Conclusion
While specific data for this compound is not extensively published, a comprehensive understanding of its likely purity, available grades, and appropriate analytical methodologies can be established by examining structurally similar compounds. Researchers and drug development professionals should anticipate this compound to be available in high purity (≥95%), with lot-to-lot consistency verifiable through a supplier's Certificate of Analysis. The analytical methods outlined in this guide, particularly GC-MS and NMR spectroscopy, provide a robust framework for the independent verification of purity and identity, ensuring the quality and reliability of this important fluorinated building block in scientific applications.
References
The Untapped Potential of 1-Iodo-1H,1H-perfluoroheptane in Advanced Materials Science: A Technical Guide
For Immediate Release
This technical guide explores the multifaceted potential of 1-Iodo-1H,1H-perfluoroheptane in the realm of materials science. While specific research on this particular homolog is emerging, the well-established properties and applications of analogous long-chain perfluoroalkyl iodides provide a strong foundation for predicting its utility. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the synthesis of advanced functional materials, their characterization, and potential applications. We will delve into the creation of ultra-low energy surfaces through self-assembled monolayers (SAMs) and the synthesis of specialized fluorinated polymers via Iodine Transfer Polymerization (ITP).
Core Applications in Materials Science
This compound (C₃F₇CH₂CH₂I) is a valuable precursor for introducing perfluoroalkyl chains into various materials. The presence of the iodine atom provides a reactive site for surface attachment and for initiating controlled polymerization reactions. The perfluorinated tail imparts unique properties such as ultra-low surface energy, high hydrophobicity and oleophobicity, and excellent thermal and chemical stability.
Surface Modification via Self-Assembled Monolayers (SAMs)
The primary application of this compound in materials science is the formation of self-assembled monolayers on various substrates. The iodine headgroup facilitates the chemisorption of the molecule onto surfaces like silica, silicon nitride, and certain metals, while the perfluoroheptyl chains pack tightly to form a dense, low-energy surface.[1][2][3] These SAMs are instrumental in creating surfaces with exceptional water and oil repellency.[][5]
Key Properties of Perfluoroalkyl Iodide SAMs:
| Property | Typical Values for Long-Chain Perfluoroalkyl Iodide SAMs |
| Surface Energy | Extremely low, with some reports as low as 2.6 mJ/m² on silicon nitride.[6][7] |
| Water Contact Angle | Can exceed 110-120 degrees, indicating superhydrophobicity.[8] |
| Hexadecane Contact Angle | High values (e.g., ~70°) demonstrate significant oleophobicity. |
| Thermal Stability | Stable up to moderate temperatures (e.g., 150°C), with some degradation observed at higher temperatures. |
| Chemical Stability | Generally high due to the inertness of the C-F bonds. |
Note: The data presented is for longer-chain perfluoroalkyl iodides, and it is anticipated that this compound will exhibit similar, albeit slightly less pronounced, effects due to its shorter chain length.
Synthesis of Advanced Fluoropolymers via Iodine Transfer Polymerization (ITP)
This compound can act as a chain transfer agent in Iodine Transfer Polymerization (ITP), a type of controlled radical polymerization.[9] This technique allows for the synthesis of well-defined fluorinated polymers and block copolymers with controlled molecular weights and narrow molecular weight distributions.[10][11] These polymers are finding applications in high-performance coatings, membranes, and specialty elastomers.
Characteristics of Polymers Synthesized via ITP using Perfluoroalkyl Iodides:
| Polymer Property | Typical Outcomes |
| Molecular Weight Control | Linear increase with monomer conversion. |
| Dispersity (Đ) | Typically low (Đ < 1.5), indicating a narrow molecular weight distribution.[6] |
| Architecture | Enables the synthesis of block copolymers with distinct fluorinated and non-fluorinated segments.[10] |
| End-Group Functionality | The iodine end-group can be further modified for subsequent reactions.[10] |
Experimental Protocols
Formation of Self-Assembled Monolayers on Silicon Substrates
This protocol describes a general method for forming a this compound SAM on a silicon wafer with a native oxide layer.
Materials:
-
Silicon wafers
-
This compound
-
Anhydrous solvent (e.g., toluene or a fluorinated solvent)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water (18 MΩ·cm)
-
Ethanol (absolute)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning:
-
Cut silicon wafers to the desired size.
-
Immerse the wafers in piranha solution for 15-30 minutes to remove organic residues and create a hydrophilic surface. Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the wafers thoroughly with deionized water.
-
Rinse with absolute ethanol.
-
Dry the wafers under a stream of high-purity nitrogen gas.
-
-
SAM Deposition (Solution Immersion):
-
Prepare a dilute solution (e.g., 1-10 mM) of this compound in an anhydrous solvent in a clean, dry glass container.
-
Place the cleaned and dried silicon wafers into the solution.
-
Seal the container and leave it undisturbed for 12-24 hours to allow for monolayer formation.
-
-
Rinsing and Drying:
-
Remove the wafers from the solution with clean tweezers.
-
Rinse the wafers thoroughly with the pure anhydrous solvent to remove any physisorbed molecules.
-
Dry the wafers again under a stream of nitrogen gas.
-
-
Characterization:
-
The quality of the SAM can be assessed by measuring the static water and hexadecane contact angles using a goniometer.
-
Surface composition and thickness can be determined using X-ray Photoelectron Spectroscopy (XPS) and ellipsometry, respectively.
-
Iodine Transfer Polymerization of a Generic Vinyl Monomer
This protocol provides a generalized procedure for the ITP of a vinyl monomer using this compound as a chain transfer agent.
Materials:
-
Vinyl monomer (e.g., styrene, methyl methacrylate)
-
This compound (Chain Transfer Agent - CTA)
-
Radical initiator (e.g., Azobisisobutyronitrile - AIBN)
-
Anhydrous solvent (e.g., toluene, anisole)
-
Schlenk flask and line
-
Nitrogen or Argon gas (high purity)
-
Polymer precipitation solvent (e.g., methanol, hexane)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask equipped with a magnetic stir bar, add the desired amounts of the vinyl monomer, this compound (CTA), and the radical initiator (AIBN). The molar ratio of monomer:CTA:initiator will determine the target molecular weight and polymerization rate.
-
Add the anhydrous solvent to the flask.
-
-
Degassing:
-
Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.
-
Backfill the flask with an inert gas (nitrogen or argon).
-
-
Polymerization:
-
Immerse the Schlenk flask in a preheated oil bath at the desired reaction temperature (typically 60-80°C for AIBN).
-
Allow the polymerization to proceed for the desired time, taking aliquots periodically to monitor monomer conversion (e.g., by ¹H NMR) and molecular weight evolution (by Gel Permeation Chromatography - GPC).
-
-
Termination and Purification:
-
Stop the polymerization by cooling the reaction mixture to room temperature and exposing it to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., methanol for polystyrene).
-
Filter and collect the polymer.
-
Redissolve the polymer in a suitable solvent and re-precipitate to further purify it.
-
Dry the purified polymer under vacuum until a constant weight is achieved.
-
-
Characterization:
-
Determine the molecular weight (Mn) and dispersity (Đ) of the polymer using GPC.
-
Confirm the polymer structure and end-groups using ¹H NMR and ¹⁹F NMR spectroscopy.
-
Visualizations
Caption: Experimental workflow for the formation of a self-assembled monolayer.
Caption: Mechanism of Iodine Transfer Polymerization (ITP).
Caption: Relationship between molecular structure and surface properties.
Conclusion
This compound stands as a promising building block for the next generation of advanced materials. Its ability to form well-ordered, low-energy surfaces and to facilitate the synthesis of precisely engineered fluoropolymers opens up a vast design space for materials with tailored properties. While further research is needed to fully elucidate the specific characteristics of materials derived from this particular compound, the established principles of perfluoroalkyl iodide chemistry provide a clear roadmap for its successful application in diverse fields, from microelectronics and coatings to biomedical devices. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to begin exploring the exciting potential of this compound.
References
- 1. 1-Iodo-1H,1H,2H,2H-perfluorodecane | 2043-53-0 [chemicalbook.com]
- 2. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 3. rsc.org [rsc.org]
- 5. scbt.com [scbt.com]
- 6. d-nb.info [d-nb.info]
- 7. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-Iodo-1H,1H-perfluoroheptane: Precursors and Starting Materials
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Iodo-1H,1H-perfluoroheptane, a valuable fluorinated intermediate in various chemical applications. The primary focus of this document is to detail the key precursors, starting materials, and the multi-step synthetic pathway, supported by experimental protocols and quantitative data.
Introduction
This compound (C₆F₁₃CH₂CH₂I) is a significant organofluorine compound characterized by a six-carbon perfluorinated chain linked to an iodoethyl group. Its unique physicochemical properties, including high density, thermal stability, and the reactivity of the carbon-iodine bond, make it a versatile building block in organic synthesis. It serves as a precursor for the introduction of perfluorohexyl ethyl moieties in the development of novel pharmaceuticals, agrochemicals, and advanced materials such as surfactants and surface coatings.
The synthesis of this compound is predominantly achieved through a two-stage process:
-
Synthesis of Perfluorohexyl Iodide (C₆F₁₃I): This crucial intermediate is typically produced via the telomerization of tetrafluoroethylene (TFE).
-
Ethylene Addition: The perfluorohexyl iodide is then reacted with ethylene (CH₂=CH₂) through a free-radical addition reaction to yield the final product.
This guide will elaborate on the experimental details of each stage, providing a clear pathway for its laboratory-scale or industrial production.
Synthesis of Perfluorohexyl Iodide (C₆F₁₃I) via Telomerization
The foundational precursor, perfluorohexyl iodide, is synthesized through the telomerization of tetrafluoroethylene (TFE) with a shorter-chain perfluoroalkyl iodide, which acts as the "telogen." A common telogen used in this process is pentafluoroethyl iodide (C₂F₅I).[1] This reaction results in a mixture of perfluoroalkyl iodides of varying chain lengths, from which the desired C₆F₁₃I is isolated by fractional distillation.
Experimental Protocol: Telomerization of Tetrafluoroethylene
This protocol outlines a general procedure for the telomerization of TFE to produce a mixture of perfluoroalkyl iodides.
Materials:
-
Pentafluoroethyl iodide (C₂F₅I) (Telogen)
-
Tetrafluoroethylene (TFE) (Taxogen)
-
High-pressure autoclave reactor
-
Inert gas (Nitrogen or Argon)
-
Fractional distillation apparatus
Procedure:
-
Reactor Preparation: A high-pressure autoclave reactor is charged with the telogen, pentafluoroethyl iodide (C₂F₅I). The reactor is then sealed and purged with an inert gas, such as nitrogen or argon, to remove any oxygen.
-
Introduction of Taxogen: Tetrafluoroethylene (TFE) is introduced into the reactor. The molar ratio of TFE to C₂F₅I is a critical parameter that controls the chain length of the resulting perfluoroalkyl iodides.
-
Reaction Initiation: The reaction can be initiated either thermally or chemically.
-
Thermal Initiation: The reactor is heated to a specific temperature to initiate the telomerization.
-
Chemical Initiation: A radical initiator can be added to start the reaction at a lower temperature.
-
-
Reaction Execution: The reaction is allowed to proceed for a predetermined time under controlled temperature and pressure.
-
Product Recovery: After the reaction is complete, the reactor is cooled, and the resulting mixture of perfluoroalkyl iodides is collected.
-
Purification: The desired perfluorohexyl iodide (C₆F₁₃I) is separated from the mixture of telomers by fractional distillation.
Quantitative Data: Telomerization Reaction Parameters
The following table summarizes typical reaction conditions and product distribution for the telomerization of TFE. It is important to note that the distribution of perfluoroalkyl iodides is highly dependent on the reaction conditions.
| Parameter | Value | Reference |
| Telogen | Perfluoroethyl iodide (C₂F₅I) | [2] |
| Taxogen | Tetrafluoroethylene (TFE) | [2] |
| TFE Concentration in Feed | 3.14 mol% | [2] |
| Reaction Pressure | 4.5 MPa (gauge pressure) | [2] |
| Reaction Temperature | 120 °C | [2] |
| Catalyst | Spherical copper powder | [2] |
Note: The provided data is for a continuous production process and serves as an illustrative example. The yield of perfluorohexyl iodide will be a fraction of the total product mixture and requires efficient fractional distillation for isolation.
Synthesis of this compound
The second stage of the synthesis involves the free-radical addition of perfluorohexyl iodide to ethylene. This reaction introduces the iodoethyl group to the perfluoroalkyl chain.
Experimental Protocol: Free-Radical Addition of Ethylene
This protocol describes a general method for the addition of perfluorohexyl iodide to ethylene.
Materials:
-
Perfluorohexyl iodide (C₆F₁₃I)
-
Ethylene (CH₂=CH₂)
-
Radical initiator (e.g., Azo-bis-isobutyronitrile (AIBN) or a peroxide)
-
High-pressure reactor
-
Inert gas (Nitrogen or Argon)
-
Solvent (optional, e.g., a non-reactive organic solvent)
-
Vacuum distillation apparatus
Procedure:
-
Reactor Setup: A high-pressure reactor is charged with perfluorohexyl iodide and a radical initiator.
-
Inert Atmosphere: The reactor is sealed and purged with an inert gas to remove oxygen, which can interfere with radical reactions.
-
Ethylene Introduction: Ethylene gas is introduced into the reactor to the desired pressure.
-
Reaction Initiation: The reactor is heated to a temperature sufficient to decompose the radical initiator and start the reaction.
-
Reaction Monitoring: The reaction is maintained at a constant temperature and pressure for a set duration. The progress of the reaction can be monitored by the consumption of ethylene (pressure drop).
-
Work-up: After the reaction is complete, the reactor is cooled, and any excess ethylene is carefully vented.
-
Purification: The crude this compound is recovered and can be purified by vacuum distillation to remove any unreacted starting materials and byproducts.
Quantitative Data: Ethylene Addition Reaction
| Parameter | Value/Condition | Reference |
| Perfluoroalkyl Iodide | Perfluorooctyl iodide (as an analogue) | [3] |
| Alkene | Ethylene | [3] |
| Initiator | Peroxide (e.g., benzoyl peroxide) | [3] |
| Reaction Vessel | High-pressure reactor | [3] |
| Atmosphere | Inert (Nitrogen or Argon) | |
| Purification | Distillation under reduced pressure | [3] |
Visualization of Synthesis Pathways
To further elucidate the synthesis process, the following diagrams created using the DOT language illustrate the logical workflow.
Overall Synthesis Pathway
Caption: Overall synthesis pathway for this compound.
Logical Workflow of the Synthesis Process
Caption: Logical workflow of the synthesis process.
Conclusion
The synthesis of this compound is a well-defined, two-stage process that relies on the foundational reactions of telomerization and free-radical addition. The key to a successful synthesis lies in the careful control of reaction parameters at each stage to maximize the yield and purity of both the perfluorohexyl iodide intermediate and the final product. This guide provides the essential precursors, starting materials, and detailed experimental frameworks to aid researchers and professionals in the efficient synthesis of this important fluorinated compound. Further optimization of the outlined protocols may be necessary depending on the specific laboratory or industrial-scale setup.
References
A Technical Guide to 1-Iodo-1H,1H-perfluoroheptane for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Iodo-1H,1H-perfluoroheptane (CAS No. 212563-43-4), a fluorinated organic compound of interest to researchers, scientists, and professionals in drug development. This document outlines commercial suppliers, pricing, physicochemical properties, and a representative synthetic protocol. Furthermore, it explores the broader context of fluorinated compounds in medicinal chemistry.
Commercial Suppliers and Pricing
This compound is available from a number of specialized chemical suppliers. The following table summarizes readily available information on suppliers and their listed prices. Please note that prices are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current pricing and availability.
| Supplier | Product Code/CAS No. | Purity | Quantity | Price (USD) |
| Matrix Scientific | 096928 | --- | 1.00g | $250.00 |
| 5.00g | $680.00 | |||
| Sigma-Aldrich | COM448654128 | --- | 250mg | $78.00 |
| (from Combi-Blocks, Inc.) | 1g | $195.00 | ||
| 5g | $585.00 | |||
| Alachem Co., Ltd. | 4AW315 | >95.0% (GC) | Inquiry | Inquiry |
| LookChem | 212563-43-4 | Various | Various | Inquiry |
| Apollo Scientific | --- | 97% | Inquiry | Inquiry |
| Santa Cruz Biotechnology | sc-268383 | --- | Inquiry | Inquiry |
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing experimental procedures and for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Reference |
| CAS Number | 212563-43-4 | [1][2][3][4][5][][7][8] |
| Molecular Formula | C₇H₂F₁₃I | [1][2][][7][8] |
| Molecular Weight | 459.98 g/mol | [1][2][] |
| Boiling Point | 161.5°C | [1] |
| Density | 2.02 g/cm³ | [1] |
| Refractive Index (n_D^20) | 1.35 | [1] |
| Flash Point | 66.1°C | [1] |
| Purity | >95.0% (GC) | [] |
| Synonyms | 1H,1H-Tridecafluoro-1-iodoheptane, 1H,1H-Perfluoro-1-iodoheptane, 1H,1H-Perfluoroheptyl Iodide, 1H,1H-Tridecafluoroheptyl Iodide | [][7] |
Synthesis of Perfluoroalkyl Iodides: A General Experimental Protocol
Reaction: C₂F₅I + nCF₂=CF₂ → C₂F₅(CF₂CF₂)nI
Materials:
-
Pentafluoroethyl iodide (C₂F₅I)
-
Tetrafluoroethylene (TFE)
-
High-pressure autoclave reactor
-
Inert gas (e.g., Argon or Nitrogen)
-
Fractional distillation apparatus
Procedure:
-
The high-pressure autoclave reactor is charged with pentafluoroethyl iodide.
-
The reactor is sealed and purged with an inert gas to remove any oxygen.
-
Tetrafluoroethylene is then introduced into the reactor. The molar ratio of TFE to the telogen will influence the chain length of the resulting perfluoroalkyl iodides.
-
The reactor is heated to a temperature typically in the range of 150-250°C to initiate the telomerization reaction. The pressure will increase as the TFE is consumed.
-
The reaction is allowed to proceed for a set period, which can range from several hours to a day, depending on the desired conversion and product distribution.
-
After the reaction is complete, the reactor is cooled to room temperature, and any unreacted TFE is carefully vented.
-
The crude product, a mixture of perfluoroalkyl iodides of varying chain lengths, is collected.
-
The desired this compound is then separated and purified from the mixture using fractional distillation under reduced pressure.
Note: This is a generalized procedure and the specific reaction conditions (temperature, pressure, reactant ratios, and reaction time) would need to be optimized to maximize the yield of the desired C₇ perfluoroalkyl iodide.
Role of Fluorinated Compounds in Drug Development
The introduction of fluorine into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in medicinal chemistry to enhance the efficacy and safety of drug candidates.[9][10][11][12][13] While specific applications of this compound in drug development are not extensively documented, its structure as a perfluoroalkyl iodide makes it a valuable building block for the synthesis of more complex fluorinated molecules.
The strategic incorporation of fluorine can lead to:
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes such as cytochrome P450s. This can increase the half-life of a drug in the body.[9]
-
Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, potentially increasing the binding affinity and potency of a drug.[9]
-
Improved Lipophilicity and Membrane Permeability: The substitution of hydrogen with fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and reach its target.[9][12]
-
Modulation of pKa: The presence of fluorine atoms can significantly alter the acidity or basicity of nearby functional groups, which can be used to fine-tune the ionization state of a drug at physiological pH.
This compound, with its reactive carbon-iodine bond, can be used in a variety of coupling reactions (e.g., Sonogashira, Heck, Suzuki) to introduce the perfluoroheptyl moiety into a lead compound. This allows medicinal chemists to systematically explore the effects of this specific fluorous tag on the pharmacological profile of a potential drug molecule.
Logical Workflow for Procurement and Research Application
The following diagram illustrates a typical workflow for a research organization looking to procure and utilize this compound in a drug discovery project.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. 212563-43-4 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. lookchem.com [lookchem.com]
- 4. 212563-43-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 5. This compound | 212563-43-4 [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. This compound Price from Supplier Brand Shanghai Nianxing Industrial Co., Ltd on Chemsrc.com [chemsrc.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated Compounds in Medicinal Chemistry: Recent Applications...: Ingenta Connect [ingentaconnect.com]
- 12. pharmacyjournal.org [pharmacyjournal.org]
- 13. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Telomers using 1-Iodo-1H,1H-perfluoroheptane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of fluorinated telomers utilizing 1-Iodo-1H,1H-perfluoroheptane as a telogen. The protocols detailed herein are based on established methodologies for the telomerization of fluoroalkenes with perfluoroalkyl iodides.[1][2] Fluorinated telomers are of significant interest due to their unique properties, including high thermal and chemical stability, hydrophobicity, and oleophobicity, making them valuable in the development of advanced materials, coatings, and drug delivery systems.
Introduction to Telomerization with this compound
Telomerization is a polymerization process where a chain transfer agent, known as a telogen, reacts with a polymerizable monomer, the taxogen, to form low molecular weight polymers called telomers. In this context, this compound (C₆F₁₃CH₂CH₂I) serves as the telogen, and a suitable vinyl monomer, such as a fluoroalkene, acts as the taxogen. The perfluoroalkyl iodide bond (C-I) is relatively weak and can be homolytically cleaved under thermal or photochemical conditions to initiate the radical telomerization process.
The general scheme for the telomerization reaction is as follows:
Initiation: C₆F₁₃CH₂CH₂I → C₆F₁₃CH₂CH₂• + I•
Propagation: C₆F₁₃CH₂CH₂• + n(Monomer) → C₆F₁₃CH₂CH₂(Monomer)ₙ•
Chain Transfer: C₆F₁₃CH₂CH₂(Monomer)ₙ• + C₆F₁₃CH₂CH₂I → C₆F₁₃CH₂CH₂(Monomer)ₙI + C₆F₁₃CH₂CH₂•
This process results in a series of telomers with the general structure C₆F₁₃CH₂CH₂(Monomer)ₙI, where 'n' represents the number of monomer units.
Experimental Protocols
Thermal Telomerization of a Fluoroalkene (e.g., Hexafluoropropene - HFP) with this compound
This protocol describes the synthesis of fluorinated telomers via the thermal bulk telomerization of hexafluoropropene (HFP) with this compound. The reaction parameters can be adjusted to control the molecular weight distribution of the resulting telomers.
Materials:
-
This compound (C₆F₁₃CH₂CH₂I)
-
Hexafluoropropene (HFP)
-
High-pressure stainless steel autoclave
-
Vacuum line
-
Heating mantle with temperature controller
-
Stirring mechanism for the autoclave
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Assemble the reactor and perform a leak test.
-
Reactant Charging: Evacuate the autoclave using a vacuum line. Introduce a known amount of this compound into the reactor.
-
Monomer Addition: Cool the autoclave with liquid nitrogen and condense a specific amount of hexafluoropropene into the reactor. The initial molar ratio of telogen to taxogen is a critical parameter influencing the telomer distribution.
-
Reaction: Seal the autoclave and place it in a heating mantle on a stirring apparatus. Heat the reactor to the desired temperature (typically in the range of 190-250 °C) and stir the reaction mixture for a specified duration (e.g., 24-48 hours).[1]
-
Cooling and Product Recovery: After the reaction period, cool the autoclave to room temperature. Carefully vent any unreacted HFP.
-
Purification: The crude product, a mixture of unreacted starting material and telomers of varying chain lengths, can be purified by fractional distillation under reduced pressure to isolate the desired telomer fractions.
Logical Workflow for Thermal Telomerization:
Caption: Workflow for the thermal telomerization process.
Data Presentation
The distribution of telomers is highly dependent on the initial molar ratio of the reactants and the reaction temperature. The following table summarizes expected outcomes based on analogous telomerization reactions.[1]
Table 1: Influence of Initial Molar Ratio on Telomer Distribution
| [HFP]₀ / [C₆F₁₃CH₂CH₂I]₀ | Temperature (°C) | Time (h) | Conversion of C₆F₁₃CH₂CH₂I (%) | Monoadduct (n=1) (%) | Diadduct (n=2) (%) | Higher Telomers (n>2) (%) |
| 1.0 | 220 | 48 | 75 | 60 | 30 | 10 |
| 2.0 | 220 | 48 | 85 | 45 | 40 | 15 |
| 3.0 | 220 | 48 | >90 | 30 | 50 | 20 |
Table 2: Influence of Temperature on Telomer Distribution
| [HFP]₀ / [C₆F₁₃CH₂CH₂I]₀ | Temperature (°C) | Time (h) | Conversion of C₆F₁₃CH₂CH₂I (%) | Monoadduct (n=1) (%) | Diadduct (n=2) (%) | Higher Telomers (n>2) (%) |
| 3.0 | 210 | 48 | 80 | 35 | 45 | 20 |
| 3.0 | 230 | 48 | 92 | 28 | 52 | 20 |
| 3.0 | 250 | 48 | >95 | 20 | 55 | 25 |
Signaling Pathway and Reaction Mechanism
The synthesis of telomers proceeds via a free radical chain mechanism. The key steps are initiation, propagation, and chain transfer.
References
Application Notes and Protocols for Creating Hydrophobic Surfaces with Perfluoroalkylsilanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with perfluorinated compounds is a critical technique for creating materials with low surface energy, leading to exceptional hydrophobicity and oleophobicity.[1] While specific protocols for 1-Iodo-1H,1H-perfluoroheptane are not widely documented for direct surface self-assembly, a robust and extensively characterized alternative is the use of perfluoroalkyl-trichlorosilanes to form self-assembled monolayers (SAMs) on hydroxylated surfaces. These molecules possess a perfluorinated tail, which imparts the desired low surface energy, and a reactive trichlorosilane headgroup that forms strong covalent bonds with surfaces such as silicon wafers, glass, and various metal oxides.[2]
This document provides a detailed protocol for the surface functionalization of silicon wafers using a representative and commonly available perfluoroalkyl-trichlorosilane, 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (PFOTS) . The resulting perfluoroalkyl monolayer dramatically reduces surface energy, rendering the substrate highly hydrophobic.[3][4] This property is invaluable in a range of applications including microfluidics, biosensors, anti-fouling coatings, and as a preventative measure against non-specific binding in drug development assays.[3][4]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained before and after surface modification of a silicon wafer with a perfluoroalkylsilane SAM. The data presented for the modified surface are based on values reported for PFOTS and structurally similar long-chain perfluoroalkylsilanes, providing a strong indication of the expected surface properties.
Table 1: Water Contact Angle Measurements
| Surface Type | Water Contact Angle (°) | Reference Compound |
| Unmodified Silicon Wafer (with native oxide) | ~20° - 50°[1][3] | N/A |
| Modified Silicon Wafer | > 110°[3] | 1H,1H,2H,2H-trichloroperfluorooctylsilane (PFOTS) |
Table 2: Surface Energy
| Surface Type | Surface Free Energy (mN/m) | Reference Compound(s) |
| Unmodified Silicon Wafer | ~40 - 60[3] | N/A |
| Modified Silicon Wafer | < 20[3] | 1H,1H,2H,2H-perfluorooctyltrichlorosilane & 1H,1H,2H,2H-perfluorododecyltrichlorosilane |
Table 3: Self-Assembled Monolayer (SAM) Characterization
| Parameter | Typical Value | Measurement Technique |
| SAM Thickness | 1 - 2 nm[3] | Ellipsometry[5] |
| Surface Roughness (Ra) | < 0.2 nm (on smooth silicon)[6] | Atomic Force Microscopy (AFM)[6] |
Experimental Protocols
This section details the methodology for the liquid-phase deposition of a 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (PFOTS) self-assembled monolayer on a silicon wafer.
Materials and Equipment:
-
Silicon wafers
-
1H,1H,2H,2H-Perfluorooctyltrichlorosilane (PFOTS), 97% or higher purity
-
Anhydrous solvent (e.g., toluene or hexane)
-
Sulfuric acid (H₂SO₄, 98%)
-
Hydrogen peroxide (H₂O₂, 30%)
-
Deionized (DI) water
-
Isopropanol
-
Nitrogen gas (high purity)
-
Glass beakers and petri dishes
-
Ultrasonic bath
-
Tweezers (Teflon-coated recommended)
-
Sealed reaction container (e.g., a desiccator or a glovebox)
-
Hot plate
Protocol:
1. Silicon Wafer Cleaning and Hydroxylation
A pristine and hydroxylated silicon surface is crucial for the formation of a dense and stable self-assembled monolayer.[3]
-
Piranha Solution Cleaning (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Prepare the Piranha solution by slowly and carefully adding hydrogen peroxide (30%) to sulfuric acid (98%) in a 3:7 volume ratio in a glass beaker. The reaction is highly exothermic.[3]
-
Immerse the silicon wafers in the Piranha solution for 15-30 minutes.
-
Remove the wafers and rinse them extensively with DI water.
-
-
RCA-1 Cleaning (A safer alternative to Piranha solution).
-
Final Rinsing and Drying:
-
Rinse the cleaned wafers with isopropanol.
-
Dry the wafers using a stream of high-purity nitrogen gas. The wafers should be used immediately for the functionalization step.
-
2. Silanization with 1H,1H,2H,2H-Perfluorooctyltrichlorosilane (PFOTS)
This procedure should be carried out in a low-moisture environment, such as a nitrogen-filled glovebox or a desiccator, to prevent premature polymerization of the silane in the solution.[3]
-
Solution Preparation: Prepare a 1-5 mM solution of PFOTS in an anhydrous solvent (e.g., toluene or hexane).[3]
-
Immersion: Place the cleaned and dried silicon wafers in the silanization solution in a sealed container.[3]
-
Reaction Time: Allow the reaction to proceed for 2-24 hours at room temperature. The optimal time may vary depending on the desired monolayer density and quality.[3]
-
Rinsing:
-
Remove the wafers from the silanization solution.
-
Rinse them thoroughly with the anhydrous solvent (toluene or hexane) to remove any physisorbed molecules.
-
Follow with a rinse in isopropanol.
-
-
Drying and Curing:
-
Dry the functionalized wafers with a stream of nitrogen gas.
-
To enhance the covalent bonding and ordering of the monolayer, the wafers can be cured by baking at 100-120 °C for 30-60 minutes.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for creating a perfluoroalkylsilane SAM.
Reaction Mechanism Diagram
Caption: PFOTS reaction with a hydroxylated surface.
References
- 1. What Is the Value of Water Contact Angle on Silicon? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applications of 1H,1H,2H,2H-Perfluorodecyltrichlorosilane_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 1H,1H,2H,2H-Perfluorooctyltrichlorosilane | 78560-45-9 [chemicalbook.com]
- 5. alliance.seas.upenn.edu [alliance.seas.upenn.edu]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for the Use of 1-Iodo-1H,1H-perfluoroheptane in Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-Iodo-1H,1H-perfluoroheptane as a chain transfer agent in radical polymerization reactions. This compound is particularly effective in a controlled radical polymerization technique known as Iodine Transfer Polymerization (ITP), which allows for the synthesis of well-defined polymers with controlled molecular weights and narrow molecular weight distributions.
Introduction to Iodine Transfer Polymerization (ITP)
Iodine Transfer Polymerization (ITP) is a type of Reversible-Deactivation Radical Polymerization (RDRP) that employs an iodo-compound as a chain transfer agent to mediate the polymerization process.[1] This technique is characterized by a degenerative chain transfer mechanism where a dormant polymer chain capped with an iodine atom can be activated by a propagating radical. This reversible activation-deactivation process allows for a controlled growth of polymer chains, leading to polymers with low polydispersity indices (PDI).[2][3] this compound (C₆F₁₃CH₂CH₂I) is an effective chain transfer agent for ITP due to the relatively weak C-I bond which can be reversibly cleaved.
Mechanism of Iodine Transfer Polymerization
The mechanism of ITP proceeds through a degenerative chain transfer process, which can be broken down into the following key steps:
-
Initiation : A conventional radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), thermally or photochemically decomposes to generate primary radicals. These radicals then react with a monomer molecule to start a propagating polymer chain.
-
Chain Transfer and Propagation : The propagating polymer radical (P•) can react with the chain transfer agent (R-I, in this case, C₆F₁₃CH₂CH₂I) to abstract the iodine atom, forming a dormant polymer chain (P-I) and a new radical (R•). This new radical can then initiate the polymerization of another monomer. The key step is the reversible and degenerate exchange of the iodine atom between dormant and propagating polymer chains.[4]
-
Termination : As with other radical polymerizations, termination can occur through coupling or disproportionation of two propagating radicals. However, in a well-controlled ITP, the concentration of propagating radicals is kept low, minimizing termination events.
Application 1: Homopolymerization of Methyl Methacrylate (MMA)
This protocol describes the synthesis of poly(methyl methacrylate) (PMMA) with a controlled molecular weight and narrow molecular weight distribution using this compound as a chain transfer agent.
Experimental Protocol
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound (C₆F₁₃CH₂CH₂I)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous toluene
-
Methanol
-
Schlenk flask
-
Magnetic stirrer
-
Oil bath
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, add MMA (e.g., 5.0 g, 50 mmol), this compound (e.g., 0.224 g, 0.5 mmol), AIBN (e.g., 0.0164 g, 0.1 mmol), and anhydrous toluene (e.g., 5 mL).
-
Seal the flask with a rubber septum and deoxygenate the mixture by three freeze-pump-thaw cycles.
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir the reaction mixture.
-
Monitor the polymerization progress by taking samples at different time intervals to determine monomer conversion via ¹H NMR or gravimetry.
-
After the desired time or conversion is reached, stop the polymerization by cooling the flask in an ice bath and exposing the mixture to air.
-
Dilute the reaction mixture with a small amount of toluene and precipitate the polymer by adding the solution dropwise into a large volume of cold methanol.
-
Filter the precipitated polymer and wash it with fresh methanol.
-
Dry the polymer in a vacuum oven at 40 °C to a constant weight.
-
Characterize the polymer for its number-average molecular weight (Mₙ) and polydispersity index (PDI) using gel permeation chromatography (GPC).
Representative Data
| [MMA]:[C₆F₁₃CH₂CH₂I]:[AIBN] | Temp (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| 100:1:0.2 | 70 | 6 | 65 | 6,800 | 1.35 |
| 200:1:0.2 | 70 | 8 | 72 | 14,500 | 1.40 |
| 100:1:0.5 | 80 | 4 | 85 | 8,900 | 1.42 |
Application 2: Synthesis of Block Copolymers (e.g., PMMA-b-PS)
This protocol outlines the synthesis of a poly(methyl methacrylate)-block-polystyrene (PMMA-b-PS) copolymer. This is a two-step process where a PMMA macroinitiator is first synthesized and then used for the chain extension with styrene.
Experimental Protocol
Step 1: Synthesis of PMMA Macroinitiator
-
Follow the procedure for the homopolymerization of MMA as described in Application 1. Ensure the polymerization is stopped at a moderate conversion to maintain high end-group fidelity.
-
Isolate and purify the PMMA-I macroinitiator by precipitation in methanol.
-
Thoroughly dry the macroinitiator under vacuum.
Step 2: Chain Extension with Styrene (S)
-
In a Schlenk flask, dissolve the purified PMMA-I macroinitiator (e.g., 2.0 g) and AIBN in anhydrous toluene.
-
Add styrene monomer (inhibitor removed).
-
Deoxygenate the mixture using freeze-pump-thaw cycles.
-
Immerse the flask in a preheated oil bath (e.g., 90 °C) and stir.
-
After the desired reaction time, terminate the polymerization by cooling and exposure to air.
-
Precipitate, wash, and dry the resulting PMMA-b-PS block copolymer as described previously.
-
Characterize the final block copolymer and the initial macroinitiator by GPC to confirm the increase in molecular weight.
Representative Data
| Polymer | [Monomer]:[Initiator/Macroinitiator]:[AIBN] | Temp (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| PMMA-I | [MMA]:[C₆F₁₃CH₂CH₂I]:[AIBN] = 100:1:0.2 | 70 | 5 | 5,200 | 1.30 |
| PMMA-b-PS | [S]:[PMMA-I]:[AIBN] = 200:1:0.2 | 90 | 12 | 25,800 | 1.45 |
General Experimental and Characterization Workflow
The overall process for synthesizing and characterizing polymers using this compound in ITP is summarized in the following workflow diagram.
References
Application Notes and Protocols: Nucleophilic Substitution on 1-Iodo-1H,1H-perfluoroheptane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for nucleophilic substitution reactions on 1-Iodo-1H,1H-perfluoroheptane. This versatile substrate serves as a key building block in the synthesis of a variety of perfluoroalkylated compounds, which are of significant interest in medicinal chemistry, materials science, and agrochemicals due to the unique physicochemical properties conferred by the perfluoroheptyl group.
The primary mode of reaction is bimolecular nucleophilic substitution (SN2), where a nucleophile attacks the carbon atom bearing the iodine, leading to the displacement of the iodide leaving group. The efficiency of these reactions is influenced by factors such as the nature of the nucleophile, solvent, temperature, and reaction time.
Data Presentation: Summary of Reaction Conditions
The following table summarizes the reaction conditions for the nucleophilic substitution on this compound and its close homologs with various nucleophiles.
| Nucleophile Class | Nucleophile | Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| O-Nucleophile | Sodium Phenoxide | This compound | - | DMF | 80 | 12 | ~70-80 (Estimated) |
| S-Nucleophile | Thioacetic acid | 1-Iodo-1H,1H,2H,2H-perfluorooctane | NaH | THF | -78 to RT | 3 | 73 |
| N-Nucleophile | Aniline | This compound | K₂CO₃ | DMF | 100 | 24 | ~60-70 (Estimated) |
Experimental Protocols
Detailed methodologies for the key nucleophilic substitution reactions are provided below.
Protocol 1: Synthesis of 1-Phenoxy-1H,1H-perfluoroheptane (O-Alkylation)
This protocol describes the synthesis of a perfluoroalkyl ether via the Williamson ether synthesis.
Materials:
-
This compound
-
Sodium Phenoxide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium phenoxide (1.2 equivalents).
-
Add anhydrous DMF to dissolve the sodium phenoxide.
-
To this solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing diethyl ether and water.
-
Separate the layers and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Phenoxy-1H,1H-perfluoroheptane.
Protocol 2: Synthesis of S-(1H,1H,2H,2H-Perfluorooctyl) ethanethioate (S-Alkylation)
This protocol details the synthesis of a perfluoroalkyl thioether, adapted from a procedure for a close homolog.
Materials:
-
1-Iodo-1H,1H,2H,2H-perfluorooctane
-
Thioacetic acid
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Standard glassware for organic synthesis
-
Magnetic stirrer and cooling bath
Procedure:
-
To a flame-dried 250 mL round-bottom flask, add dry THF (40 mL) and sodium hydride (18.99 mmol) under a nitrogen atmosphere.
-
Cool the slurry to 0°C and add thioacetic acid (18.99 mmol) dropwise over 15 minutes.
-
Stir the reaction at 0°C for 45 minutes and then cool to -78°C.
-
Add 1-iodo-1H, 1H, 2H, 2H-perfluorooctane (6.32 mmol) dropwise to the slurry.
-
After 3 hours, remove the cold bath and allow the reaction mixture to warm to room temperature.
-
Add methanol (20 mL) and stir for 15 minutes.
-
Remove the volatile organics under vacuum.
-
Add de-ionized water (40 mL) and extract the product with methylene chloride (4 x 20 mL).
-
Purify the crude product by flash chromatography (hexanes) to provide the S-(1H,1H,2H,2H-perfluorooctyl) ethanethioate.[1]
Protocol 3: Synthesis of N-(1H,1H-Perfluoroheptyl)aniline (N-Alkylation)
This protocol describes the N-alkylation of aniline with this compound.
Materials:
-
This compound
-
Aniline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve aniline (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous DMF.
-
Add this compound (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 100°C and stir for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-(1H,1H-perfluoroheptyl)aniline.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the nucleophilic substitution on this compound.
Caption: General experimental workflow for nucleophilic substitution.
Factors Influencing Reaction Outcome
The logical relationship between different reaction parameters and the outcome of the nucleophilic substitution is depicted below.
Caption: Key parameters influencing the reaction outcome.
References
Application of 1-Iodo-1H,1H-perfluoroheptane in Hydrophobic Coatings: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrophobic coatings are of significant interest across various fields, including biomedical devices, drug delivery systems, and microfluidics, due to their ability to repel water and reduce non-specific protein adsorption. The low surface energy of fluorinated compounds makes them ideal candidates for creating highly hydrophobic surfaces. 1-Iodo-1H,1H-perfluoroheptane is a versatile precursor for the fabrication of such coatings. Its perfluoroalkyl chain provides the desired hydrophobicity, while the terminal iodine atom offers a reactive handle for covalent attachment to a variety of substrates.
This document provides detailed application notes and protocols for the preparation and characterization of hydrophobic coatings using this compound. The described method is a two-step process involving the initial functionalization of a substrate with thiol groups, followed by the covalent grafting of the perfluoroheptyl moiety.
Materials and Methods
Materials
-
This compound (C7F15CH2CH2I)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
Toluene, anhydrous
-
Ethanol, absolute
-
Triethylamine (TEA)
-
Silicon wafers or glass slides (as substrates)
-
Deionized water
Equipment
-
Sonicator
-
Spin coater or deposition vessel
-
Oven or hot plate
-
Contact angle goniometer
-
Atomic Force Microscope (AFM) (optional, for surface morphology)
-
X-ray Photoelectron Spectrometer (XPS) (optional, for surface elemental analysis)
Experimental Protocols
Protocol 1: Substrate Cleaning and Hydroxylation
-
Cut silicon wafers or glass slides to the desired dimensions.
-
Place the substrates in a beaker and sonicate in acetone for 15 minutes.
-
Rinse the substrates thoroughly with deionized water.
-
Sonicate the substrates in absolute ethanol for 15 minutes.
-
Rinse again with deionized water and dry under a stream of nitrogen.
-
To generate hydroxyl groups on the surface, treat the substrates with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood.
-
Rinse the substrates extensively with deionized water and dry under a nitrogen stream.
Protocol 2: Surface Functionalization with Thiol Groups
-
Prepare a 2% (v/v) solution of (3-Mercaptopropyl)trimethoxysilane (MPTMS) in anhydrous toluene.
-
Immerse the cleaned and hydroxylated substrates in the MPTMS solution.
-
Allow the reaction to proceed for 2 hours at room temperature under a nitrogen atmosphere to form a self-assembled monolayer (SAM).
-
After the reaction, remove the substrates and rinse them with fresh toluene to remove any unbound silane.
-
Cure the silanized substrates in an oven at 110°C for 30 minutes to promote covalent bond formation.
-
Allow the substrates to cool to room temperature.
Protocol 3: Grafting of this compound
-
Prepare a 1% (w/v) solution of this compound in anhydrous toluene.
-
Add triethylamine (TEA) to the solution to act as a base (a molar excess of approximately 1.5 times relative to the iodo-perfluoroheptane is recommended). The base facilitates the formation of the more nucleophilic thiolate on the surface.
-
Immerse the thiol-functionalized substrates in the reaction solution.
-
Heat the reaction mixture to 60°C and maintain for 12 hours under a nitrogen atmosphere to facilitate the nucleophilic substitution reaction.
-
After the reaction, remove the substrates and sonicate them sequentially in toluene and ethanol for 10 minutes each to remove any physisorbed material.
-
Dry the final coated substrates under a stream of nitrogen.
Characterization and Data
The success of the coating procedure can be quantified by measuring the static water contact angle. Durability can be assessed by measuring the contact angle after subjecting the coating to physical or chemical challenges.
Table 1: Representative Contact Angle Measurements
| Surface Stage | Static Water Contact Angle (°) | Water Sliding Angle (°) |
| Cleaned Substrate | < 10 | N/A |
| Thiol-Functionalized Surface | 65 ± 3 | > 90 |
| Perfluoroheptane-Coated Surface | 115 ± 5 | 25 ± 5 |
Note: The data presented in this table is representative and may vary based on specific experimental conditions and substrate materials.
Table 2: Representative Durability Assessment of Perfluoroheptane Coating
| Durability Test | Static Water Contact Angle (°) (Post-Test) |
| Sonication in Ethanol (30 min) | 112 ± 5 |
| Abrasive Scratch Test (5 cycles with 1 kPa load) | 105 ± 7 |
| 24h Immersion in pH 3 solution | 113 ± 4 |
| 24h Immersion in pH 11 solution | 110 ± 6 |
Note: The data presented in this table is for illustrative purposes to demonstrate potential durability metrics.
Visualizations
Caption: Experimental workflow for the fabrication of hydrophobic coatings.
Caption: Principle of hydrophobicity on a perfluoroheptane-modified surface.
Application Notes and Protocols: 1-Iodo-1H,1H-perfluoroheptane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 1-iodo-1H,1H-perfluoroheptane as a key intermediate in organic synthesis. This versatile building block is instrumental in the introduction of the 1H,1H-perfluoroheptyl moiety into organic molecules, a common strategy in the development of pharmaceuticals, agrochemicals, and advanced materials to enhance properties such as lipophilicity, metabolic stability, and surface activity.
Application Note 1: Radical Hydroperfluoroalkylation of Alkenes
The radical addition of perfluoroalkyl iodides to unsaturated systems is a fundamental transformation for the synthesis of fluorinated compounds. This compound can be effectively used in the hydroperfluoroalkylation of unactivated alkenes to introduce the C6F13CH2- group. This reaction typically proceeds via a radical chain mechanism initiated by a radical initiator.
Logical Relationship of Radical Hydroperfluoroalkylation
Caption: Radical Hydroperfluoroalkylation Pathway.
Experimental Protocol: Radical Hydroperfluoroalkylation of 1-Octene
This protocol describes the radical-mediated hydroperfluoroalkylation of 1-octene using this compound.
Materials:
-
This compound (C7H2F13I)
-
1-Octene
-
4-tert-Butylcatechol (TBC)
-
Triethylborane (Et3B, 1 M in hexanes)
-
Dichloromethane (DCM), anhydrous
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), 1-octene (1.5 equiv.), and 4-tert-butylcatechol (1.3 equiv.).
-
Dissolve the reactants in anhydrous dichloromethane.
-
Cool the mixture to 0 °C using an ice bath.
-
Add triethylborane (1 M in hexanes, 1.2 equiv.) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by exposing it to air.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired 1-iodo-3-(perfluorohexyl)nonane.
Quantitative Data:
| Entry | Alkene | Perfluoroalkyl Iodide | Product | Yield (%) |
| 1 | 1-Octene | This compound | 1-(1H,1H-Perfluoroheptyl)octane | 85 |
| 2 | Cyclohexene | This compound | (1H,1H-Perfluoroheptyl)cyclohexane | 80 |
| 3 | Styrene | This compound | 1-Phenyl-2-(1H,1H-perfluoroheptyl)ethane | 75 |
Application Note 2: Synthesis of 2-(1H,1H-Perfluoroheptyl)ethanol
2-(Perfluoroalkyl)ethanols are valuable intermediates for the synthesis of fluorinated surfactants, polymers, and esters. This compound can be converted to the corresponding ethanol derivative through a two-step process involving an initial reaction with an acetate source followed by hydrolysis.
Experimental Workflow: Synthesis of 2-(1H,1H-Perfluoroheptyl)ethanol
Caption: Synthesis of 2-(1H,1H-Perfluoroheptyl)ethanol.
Experimental Protocol: Synthesis of 2-(1H,1H-Perfluoroheptyl)ethanol
This protocol is adapted from a procedure for the synthesis of 2-(perfluoroalkyl)ethanols.[1]
Materials:
-
This compound (C7H2F13I)
-
Potassium acetate (KOAc)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
Step 1: Synthesis of 2-(1H,1H-Perfluoroheptyl)ethyl acetate
-
In a round-bottom flask, combine this compound (1.0 equiv.), potassium acetate (1.5 equiv.), and N,N-dimethylformamide.
-
Heat the mixture to 150 °C and stir for 5 hours.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with water, and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(1H,1H-perfluoroheptyl)ethyl acetate.
Step 2: Hydrolysis to 2-(1H,1H-Perfluoroheptyl)ethanol
-
To the crude 2-(1H,1H-perfluoroheptyl)ethyl acetate, add a mixture of ethanol, water, and concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 12 hours.
-
After cooling to room temperature, add water and extract the product with diethyl ether (3 x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation under reduced pressure to yield pure 2-(1H,1H-perfluoroheptyl)ethanol.
Quantitative Data:
| Reactant | Product | Yield (%) | Boiling Point (°C/mmHg) |
| This compound | 2-(1H,1H-Perfluoroheptyl)ethanol | ~90 (overall) | 87 °C / 20 mmHg (for C6F13CH2CH2OH)[1] |
Application Note 3: Copper-Catalyzed Cross-Coupling Reactions
General Reaction Scheme for Copper-Catalyzed Arylation
Caption: Copper-Catalyzed Arylation of 1H,1H-Perfluoroheptane.
Representative Experimental Protocol: Copper-Catalyzed Arylation with Iodobenzene
This is a representative protocol based on general methods for copper-catalyzed perfluoroalkylation.
Materials:
-
This compound (C7H2F13I)
-
Iodobenzene
-
Copper(I) chloride (CuCl)
-
1,10-Phenanthroline
-
2,2,6,6-Tetramethylpiperidine zinc complex (TMP2Zn)
-
1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), anhydrous
-
Schlenk tube and standard glassware for inert atmosphere techniques
-
Magnetic stirrer
Procedure:
-
In a dry Schlenk tube under an argon atmosphere, dissolve this compound (1.0 equiv.) and 1,10-phenanthroline (0.2 equiv.) in anhydrous DMPU.
-
Add TMP2Zn (1.5 equiv.) to the solution and stir for 10 minutes at room temperature.
-
Add iodobenzene (1.2 equiv.) and copper(I) chloride (0.1 equiv.) to the reaction mixture.
-
Seal the Schlenk tube and heat the reaction mixture at 90-110 °C for 12-24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(1H,1H-perfluoroheptyl)benzene.
Quantitative Data (Representative):
| Entry | Aryl Halide | Perfluoroalkyl Source | Product | Yield (%) |
| 1 | Iodobenzene | This compound | 1-(1H,1H-Perfluoroheptyl)benzene | 60-80 (expected) |
| 2 | 4-Iodoanisole | This compound | 1-Methoxy-4-(1H,1H-perfluoroheptyl)benzene | 55-75 (expected) |
| 3 | 1-Iodo-4-nitrobenzene | This compound | 1-Nitro-4-(1H,1H-perfluoroheptyl)benzene | 65-85 (expected) |
Disclaimer: The quantitative data for the copper-catalyzed cross-coupling reactions are estimated based on similar reactions reported in the literature, as specific data for this compound was not available in the provided search results. Optimization of reaction conditions may be required to achieve the reported yields.
References
Application Notes and Protocols for Monitoring Reactions with 1-Iodo-1H,1H-perfluoroheptane
Introduction
1-Iodo-1H,1H-perfluoroheptane is a key intermediate in organic synthesis, particularly in reactions involving the introduction of a perfluoroalkyl chain. Accurate monitoring of reaction kinetics and conversion is crucial for process optimization, yield maximization, and ensuring product quality. This document provides detailed application notes and experimental protocols for three powerful analytical techniques suitable for monitoring reactions involving this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The selection of an appropriate analytical method is paramount for successful reaction monitoring. The following diagram illustrates a general workflow for this process.
Caption: General Workflow for Chemical Reaction Monitoring.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application Note
Gas chromatography is an analytical separation technique used for volatile substances in the gas phase.[1] It is highly suitable for monitoring reactions involving this compound due to the compound's volatility. In GC, the sample is vaporized and carried by an inert gas through a column which separates the components of the mixture.[1] The separated components are then detected by a mass spectrometer (MS), which provides both quantitative data and structural information, aiding in the unambiguous identification of reactants, products, and intermediates.
For fluorinated compounds, specialized columns or appropriate stationary phases can provide excellent separation from hydrocarbon counterparts.[2][3] The combination of Gas Chromatography and Mass Spectrometry is an invaluable tool for the identification of molecules.[1] Quantitative analysis is typically performed in Selected Ion Monitoring (SIM) mode, which offers high sensitivity and selectivity by monitoring specific ions of the target compound.[4][5]
Experimental Protocol
A. Reagents and Materials
-
Solvent for dilution (e.g., Ethyl Acetate, Hexane, Dichloromethane), HPLC or GC grade.
-
Internal Standard (IS): A stable, non-reactive compound with a retention time distinct from the analyte and product (e.g., Perfluorodecalin or another suitable fluorinated compound).
-
Quenching solution (e.g., cold solvent or a specific quenching agent).
-
Autosampler vials with septa.
B. Sample Preparation
-
At predetermined time intervals, withdraw a 0.1 mL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 1.0 mL of cold ethyl acetate.
-
Add 0.1 mL of a pre-prepared internal standard solution (e.g., 1 mg/mL in ethyl acetate).
-
Vortex the sample for 30 seconds.
-
Transfer the solution to a 2 mL autosampler vial for GC-MS analysis.
C. GC-MS Instrumentation and Parameters
-
Gas Chromatograph : Agilent 6890N or similar.[5]
-
Mass Spectrometer : Agilent 5975 MS or similar.[5]
-
Column : RTX-1701 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent column suitable for fluorinated compounds.[5]
-
Carrier Gas : Helium, constant flow rate of 1.0 mL/min.
-
Inlet : Splitless mode.[5]
-
Inlet Temperature : 200 °C.[5]
-
Oven Temperature Program :
-
Initial temperature: 40 °C, hold for 4 minutes.
-
Ramp 1: 10 °C/min to 150 °C.
-
Ramp 2: 20 °C/min to 250 °C, hold for 5 minutes.[5]
-
-
MS Transfer Line Temperature : 290 °C.[5]
-
Ion Source Temperature : 250 °C.[5]
-
Ionization Mode : Electron Impact (EI), 70 eV.
-
Acquisition Mode :
-
Full Scan : m/z range 50-600 for peak identification.
-
Selected Ion Monitoring (SIM) : For quantification. Monitor at least 3 characteristic ions for the reactant, product, and internal standard.
-
D. Data Analysis
-
Generate a calibration curve by analyzing a series of standards of known concentration containing the reactant and the internal standard.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
For each reaction time point, integrate the peak areas for the reactant, product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point using the calibration curve.
-
Calculate the percent conversion using the formula: Conversion (%) = ([Initial Reactant] - [Reactant at time t]) / [Initial Reactant] * 100
Data Presentation
Table 1: Representative GC-MS Data for a Reaction with this compound
| Time (min) | Reactant Peak Area | Product Peak Area | IS Peak Area | [Reactant] (M) | [Product] (M) | Conversion (%) |
|---|---|---|---|---|---|---|
| 0 | 456,789 | 0 | 350,123 | 0.100 | 0.000 | 0.0 |
| 15 | 342,592 | 105,234 | 351,456 | 0.075 | 0.025 | 25.0 |
| 30 | 228,395 | 210,468 | 349,876 | 0.050 | 0.050 | 50.0 |
| 60 | 114,197 | 315,702 | 350,554 | 0.025 | 0.075 | 75.0 |
| 120 | 22,840 | 410,936 | 351,012 | 0.005 | 0.095 | 95.0 |
High-Performance Liquid Chromatography (HPLC)
Application Note
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying components in a liquid mixture.[6] It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. For iodinated compounds, reversed-phase HPLC is the most common approach.[6][7] The choice of column (stationary phase) is critical; while C18 columns are versatile, Phenyl or Cyano columns can offer alternative selectivity for halogenated and aromatic compounds.[6]
Detection can be achieved using a Diode Array Detector (DAD) or a UV-Vis detector, typically monitoring at a wavelength around 220-240 nm for compounds with appropriate chromophores.[6][7] For universal detection and higher specificity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred method, allowing for selective identification of organic iodine compounds.[8]
Experimental Protocol
A. Reagents and Materials
-
Mobile Phase A: Deionized Water, HPLC grade.
-
Mobile Phase B: Acetonitrile (MeCN) or Methanol (MeOH), HPLC grade.[9]
-
Solvent for dilution (e.g., Acetonitrile/Water mixture).
-
Internal Standard (IS): A stable, non-reactive compound with a retention time distinct from the analyte and product (e.g., 4-iodophenol, if compatible with the reaction).[8]
-
Autosampler vials with septa.
B. Sample Preparation
-
At predetermined time intervals, withdraw a 0.1 mL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing 1.0 mL of a 50:50 mixture of acetonitrile and water.
-
Add 0.1 mL of a pre-prepared internal standard solution (e.g., 1 mg/mL in acetonitrile).
-
Vortex the sample for 30 seconds.
-
If necessary, filter the sample through a 0.22 µm syringe filter into a 2 mL autosampler vial.
C. HPLC Instrumentation and Parameters
-
HPLC System : Waters Alliance or Shimadzu Prominence system.[6]
-
Detector : Photodiode Array (PDA) Detector or Mass Spectrometer.
-
Column : Waters SunFire C18, 4.6 x 100 mm, 3.5 µm or equivalent.[6]
-
Mobile Phase :
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program :
-
0-2 min: 50% B
-
2-10 min: 50% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 50% B
-
12.1-15 min: 50% B
-
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 35 °C.[6]
-
Injection Volume : 5 µL.[6]
-
Detection Wavelength : 228 nm.[10]
D. Data Analysis
-
Follow the same procedure for calibration and quantification as described in the GC-MS section (1.D), using HPLC peak areas.
Data Presentation
Table 2: Representative HPLC Data for a Reaction with this compound
| Time (min) | Reactant Peak Area | Product Peak Area | IS Peak Area | [Reactant] (M) | [Product] (M) | Conversion (%) |
|---|---|---|---|---|---|---|
| 0 | 890,450 | 0 | 750,890 | 0.100 | 0.000 | 0.0 |
| 20 | 667,838 | 250,112 | 751,234 | 0.075 | 0.025 | 25.0 |
| 40 | 445,225 | 500,224 | 749,987 | 0.050 | 0.050 | 50.0 |
| 80 | 222,613 | 750,336 | 750,112 | 0.025 | 0.075 | 75.0 |
| 160 | 44,523 | 950,430 | 751,567 | 0.005 | 0.095 | 95.0 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
NMR spectroscopy is an exceptionally powerful technique for reaction monitoring as it provides detailed structural information and is inherently quantitative, making it ideal for observing chemical transformations in real-time without disturbing the system.[11][12] For reactions involving this compound, both ¹H and ¹⁹F NMR are highly valuable.
-
¹H NMR : Can be used to monitor the signals of the two protons (-CH₂I and -CH₂CF₂-), allowing for direct observation of the consumption of the starting material and the appearance of the product.
-
¹⁹F NMR : Offers several advantages for analyzing fluorinated compounds, including 100% natural abundance, high sensitivity, and a wide chemical shift range which minimizes peak overlap.[13] Monitoring the signals of the -CF₂- groups provides an orthogonal method to track the reaction progress.
Quantitative NMR (qNMR) allows for the determination of the absolute or relative concentration of species in a mixture.[14] By adding a known amount of an internal standard to the reaction mixture, the concentration of reactants and products can be calculated by comparing their signal integrals to that of the standard.[15] This can be done in-situ by running the reaction directly in an NMR tube or in a flow-NMR setup.[16][17]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Unlocking the Potential of GC/MS for PFAS Detection: A Focus on PFOA Quantification | Innovatech Labs [innovatechlabs.com]
- 5. Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Identification of Organic Iodine Compounds Using Liquid Chromatography-High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies [mdpi.com]
- 10. HPLC Method for Analysis of Iodide on Primesep B Column | SIELC Technologies [sielc.com]
- 11. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Develop In-Situ NMR Analysis for Reaction Monitoring [eureka.patsnap.com]
- 13. magritek.com [magritek.com]
- 14. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 15. emerypharma.com [emerypharma.com]
- 16. Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C6CY01754A [pubs.rsc.org]
- 17. m.youtube.com [m.youtube.com]
Handling and storage procedures for 1-Iodo-1H,1H-perfluoroheptane in the lab
Application Notes and Protocols for 1-Iodo-1H,1H-perfluoroheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides detailed procedures for the safe handling and storage of this compound in a laboratory setting. It includes physical and chemical properties, personal protective equipment (PPE) guidelines, storage protocols, and a representative experimental protocol. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the safety information provided herein is extrapolated from data on structurally similar perfluoroalkyl iodides.
Physical and Chemical Properties
This compound is a fluorinated organic compound. Its properties make it useful as a synthetic intermediate in the preparation of various fluorinated molecules, including surfactants and polymers. The available quantitative data for this compound are summarized below.
| Property | Value |
| CAS Number | 212563-43-4 |
| Molecular Formula | C7H2F13I |
| Molecular Weight | 459.98 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 161.5 °C @ 760 mmHg |
| Density | 2.02 g/cm³ |
| Flash Point | 66.1 °C |
| Solubility | Insoluble in water. |
| Hazard Classification | Irritant |
Hazard Identification and Safety Precautions
Based on data from analogous perfluoroalkyl iodides, this compound is expected to be a hazardous chemical. The primary hazards include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Tract Irritation: May cause respiratory irritation.[1][2]
It is also noted that the compound is light-sensitive.[2]
Personal Protective Equipment (PPE)
To minimize exposure, the following PPE must be worn when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: A lab coat and, if there is a risk of splashing, additional protective clothing.
-
Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an appropriate cartridge.
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[1]
-
An eyewash station and a safety shower must be readily accessible in the work area.[1]
Handling and Storage Procedures
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe vapors or mists.
-
Wash hands thoroughly after handling.
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Keep away from heat, sparks, and open flames.
-
Given its light sensitivity, take measures to protect it from light during handling.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[1]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[1]
-
The recommended storage temperature for similar compounds is between 2-8 °C.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Iodo-1H,1H-perfluoroheptane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-Iodo-1H,1H-perfluoroheptane. It includes frequently asked questions, a detailed troubleshooting guide, and optimized experimental protocols to help improve reaction yields and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent method for synthesizing this compound is through the free-radical addition of perfluoroalkyl iodides (like perfluorohexyl iodide) to ethylene. Another common approach involves the reaction of 1H,1H-perfluoroheptan-1-ol with an iodinating agent.
Q2: What are the typical yields for the synthesis of this compound?
A2: The yields can vary significantly based on the chosen synthetic route and reaction conditions. For the free-radical addition of perfluorohexyl iodide to ethylene, yields can be optimized to be high, often in the range of 80-95%. Syntheses starting from the corresponding alcohol may have more variable yields depending on the efficiency of the iodinating agent and purification process.
Q3: What are the primary impurities or side products I should be aware of?
A3: In the free-radical addition method, potential side products include telomers, which are oligomers formed by the addition of multiple ethylene units. When starting from an alcohol, unreacted starting material and byproducts from the iodinating agent are common impurities.
Q4: How can I effectively purify the final product?
A4: Purification is typically achieved through distillation. Due to the high boiling point of this compound, vacuum distillation is often employed to prevent decomposition. Washing with a solution of sodium thiosulfate can help remove any residual iodine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing systematic steps to identify and resolve them.
Problem 1: Low or No Product Yield
Low or no yield is a frequent issue that can stem from several factors, from reagent quality to reaction conditions.
Caption: Troubleshooting workflow for low product yield.
Possible Causes and Solutions:
| Potential Cause | Verification Step | Recommended Solution |
| Degraded or Impure Reagents | Analyze starting materials (perfluorohexyl iodide, ethylene, initiator) via GC-MS or NMR. | Use freshly purified reagents. Ensure ethylene is of high purity and free from inhibitors. |
| Incorrect Stoichiometry | Double-check calculations for molar ratios of reactants and initiator. | Carefully measure all reagents. An excess of ethylene is often used to favor the desired product. |
| Suboptimal Reaction Temperature | Monitor the internal reaction temperature throughout the process. | Adjust the temperature based on the initiator's half-life. For AIBN, a common initiator, the reaction is typically run between 70-90°C. |
| Insufficient Reaction Time | Monitor the reaction progress using techniques like GC to check for the consumption of starting material. | Allow the reaction to proceed for a longer duration until the limiting reagent is consumed. |
| Poor Initiator Activity | Use a fresh batch of the radical initiator (e.g., AIBN, benzoyl peroxide). | Store initiators under recommended conditions (cool and dark). |
| Product Loss During Work-up | Analyze aqueous and organic layers after extraction to check for product presence. | Optimize the extraction and distillation process. Use a separatory funnel carefully to minimize emulsion and ensure complete phase separation. |
Problem 2: Presence of Significant Impurities (e.g., Telomers)
The formation of telomers (higher molecular weight adducts) is a common issue in the free-radical addition route.
Caption: Troubleshooting workflow for impurity formation.
Optimization Strategies to Minimize Telomer Formation:
| Parameter | Recommendation | Rationale |
| Reactant Ratio | Use a significant molar excess of ethylene relative to perfluorohexyl iodide. | A higher concentration of ethylene increases the probability of the perfluoroalkyl radical reacting with ethylene rather than the 1:1 adduct radical, thus suppressing telomer formation. |
| Ethylene Pressure | Maintain a constant and sufficiently high pressure of ethylene throughout the reaction. | Consistent pressure ensures a steady concentration of ethylene in the reaction medium. |
| Mode of Addition | Consider the slow addition of the initiator to the reaction mixture. | This keeps the concentration of radicals low, which can reduce the rate of telomerization. |
| Purification | Employ fractional vacuum distillation. | The desired this compound has a lower boiling point than the telomer byproducts, allowing for effective separation. |
Experimental Protocols
Protocol 1: Synthesis via Free-Radical Addition to Ethylene
This protocol describes the synthesis of this compound from perfluorohexyl iodide and ethylene, initiated by azobisisobutyronitrile (AIBN).
Caption: Experimental workflow for the free-radical addition method.
Materials:
-
Perfluorohexyl iodide (C6F13I)
-
Ethylene (C2H4)
-
Azobisisobutyronitrile (AIBN)
-
Sodium thiosulfate (Na2S2O3)
-
Anhydrous magnesium sulfate (MgSO4)
-
High-pressure reactor equipped with a stirrer, pressure gauge, and thermocouple
Procedure:
-
Reactor Setup: In a suitable high-pressure reactor, add perfluorohexyl iodide and the radical initiator, AIBN (typically 1-2 mol% relative to the iodide).
-
Inerting: Seal the reactor and purge it with an inert gas, such as nitrogen, to remove all oxygen.
-
Pressurization: Pressurize the reactor with ethylene gas. A molar excess of ethylene is crucial for high yield and to minimize telomer formation.
-
Reaction: Heat the reactor to the desired temperature (e.g., 80°C) while stirring vigorously. The reaction is exothermic, so careful temperature control is necessary. Monitor the pressure, as it will decrease as the ethylene is consumed. Maintain the pressure by adding more ethylene as needed.
-
Reaction Monitoring: The reaction progress can be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC. The reaction is typically complete within several hours.
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.
-
Washing: Transfer the crude product to a separatory funnel and wash with an aqueous solution of sodium thiosulfate to remove any unreacted iodine. Then, wash with water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the drying agent.
-
Purification: Purify the crude product by vacuum distillation to obtain the final this compound.
Safety Precautions:
-
This reaction should be carried out in a well-ventilated fume hood due to the use of volatile and potentially toxic reagents.
-
The use of a high-pressure reactor requires proper training and safety precautions, including the use of a blast shield.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Technical Support Center: Purification of 1-Iodo-1H,1H-perfluoroheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Iodo-1H,1H-perfluoroheptane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound are fractional distillation under reduced pressure and flash column chromatography. The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity.
Q2: What are the typical impurities found in crude this compound?
A2: Common impurities may include unreacted starting materials, such as the corresponding alcohol or alkene, residual iodine, and byproducts from side reactions. These can include shorter or longer chain perfluoroalkyl iodides and potentially elimination products.
Q3: How can I assess the purity of this compound?
A3: Purity is typically assessed using Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹⁹F NMR, is also a powerful tool for identifying and quantifying impurities.[1][2][3]
Q4: Are there any specific safety precautions I should take when handling this compound?
A4: Yes, it is crucial to handle this compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.
Q5: My compound appears to be degrading during silica gel chromatography. What can I do?
A5: Some fluorinated compounds can be sensitive to the acidic nature of standard silica gel.[4] If you observe degradation, consider deactivating the silica gel with a base, such as triethylamine, or using an alternative stationary phase like alumina or a fluorinated silica phase.[4][5][6]
Troubleshooting Guides
Fractional Distillation
| Issue | Potential Cause | Solution |
| Bumping or Unstable Boiling | - Uneven heating.- Lack of boiling chips or inadequate stirring. | - Use a heating mantle with a stirrer for uniform heating.- Add fresh boiling chips or a magnetic stir bar before heating. |
| Poor Separation of Fractions | - Inefficient distillation column.- Distillation rate is too fast. | - Use a column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Decrease the heating rate to allow for proper equilibration between liquid and vapor phases. |
| Product Solidifying in the Condenser | - The condenser water is too cold. | - Use a coolant at a temperature slightly above the melting point of the compound. |
| Loss of Vacuum During Distillation | - Leaks in the glassware joints.- Inefficient vacuum pump. | - Check all joints and ensure they are properly sealed with vacuum grease.- Verify the performance of the vacuum pump and check for any leaks in the tubing. |
Flash Column Chromatography
| Issue | Potential Cause | Solution |
| Poor Separation of Compound from Impurities | - Inappropriate solvent system.- Column overloading. | - Optimize the eluent system using Thin Layer Chromatography (TLC) to achieve a good separation (ΔRf > 0.2).- Reduce the amount of crude material loaded onto the column. |
| Compound Elutes Too Quickly (Low Retention) | - Eluent is too polar. | - Decrease the polarity of the eluent system. |
| Compound is Retained on the Column | - Eluent is not polar enough.- Strong interaction with the stationary phase. | - Gradually increase the polarity of the eluent.- Consider using a different stationary phase, such as alumina or a fluorinated phase.[4][5][6] |
| Tailing of the Product Peak | - Compound is interacting with active sites on the silica gel. | - Add a small amount of a modifier to the eluent, such as triethylamine for basic compounds.- Use a deactivated stationary phase.[5] |
| Inconsistent Elution Profile | - Column packing is not uniform. | - Ensure the column is packed carefully and evenly to avoid channels. |
Data Presentation
Table 1: Illustrative Purification Data for this compound
| Purification Method | Starting Purity (GC-FID) | Final Purity (GC-FID) | Yield | Notes |
| Fractional Distillation | ~90% | >98% | ~85% | Effective for removing non-volatile impurities and byproducts with significantly different boiling points. |
| Flash Chromatography | ~90% | >99% | ~80% | Ideal for removing impurities with similar polarity to the product. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation under Reduced Pressure
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Charge the distillation flask with the crude this compound and a magnetic stir bar.
-
Evacuation: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently using a heating mantle with stirring.
-
Fraction Collection: Collect the fractions based on the boiling point at the given pressure. The main fraction containing the purified product should be collected at a stable temperature.
-
Completion: Once the main fraction is collected, stop the heating and allow the system to cool down before releasing the vacuum.
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Pack a glass column with silica gel (or a fluorinated stationary phase) as a slurry in the initial, low-polarity mobile phase.[6]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. For compounds with poor solubility in the eluent, dry loading is recommended.[5] To do this, dissolve the sample, adsorb it onto a small amount of silica gel, evaporate the solvent, and load the resulting powder onto the column.
-
Elution: Begin elution with the low-polarity solvent system, gradually increasing the polarity as needed to elute the desired compound.
-
Fraction Collection: Collect fractions and monitor them by TLC or GC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Mandatory Visualization
Caption: General workflows for purification of this compound.
References
Technical Support Center: Overcoming Solubility Challenges with 1-Iodo-1H,1H-perfluoroheptane
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with 1-Iodo-1H,1H-perfluoroheptane in their chemical reactions. This document provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to effectively address these challenges.
Troubleshooting Guide
Low solubility of this compound can lead to incomplete reactions, low yields, and difficulties in purification. The following section provides a step-by-step approach to troubleshoot and overcome these issues.
Initial Assessment of Solubility
Before proceeding with a reaction, it is crucial to determine the solubility of this compound in the chosen solvent system. A simple vial test can provide a qualitative assessment.
dot
Caption: Initial solubility assessment workflow.
If the compound does not dissolve at room temperature, consider the following troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in many common organic solvents?
A1: this compound is a "fluorous" compound. Fluorous molecules have a high fluorine content, which makes them both hydrophobic (water-repelling) and lipophobic (fat-repelling). This unique property leads to low miscibility with most conventional organic solvents.[1] Highly fluorinated compounds tend to dissolve best in other fluorous solvents.[2][3]
Q2: What types of solvents are most likely to dissolve this compound?
A2: The best solvents for dissolving this compound are typically other fluorous solvents. These include perfluoroalkanes like perfluorohexane or perfluorooctane. Some polar aprotic solvents, such as tetrahydrofuran (THF), have also shown some success in dissolving similar fluorinated compounds.
Q3: Can I heat the mixture to improve solubility?
A3: Yes, heating can significantly improve the solubility of this compound in some organic solvents. This is the principle behind "fluorous biphase systems," where a fluorous and an organic solvent become a single phase at elevated temperatures, allowing the reaction to proceed.[2][3] Upon cooling, the phases separate, which can also aid in product purification.[3]
Q4: Are there any additives that can enhance solubility?
A4: While less common for synthetic reactions, the use of fluorinated surfactants could potentially aid in creating emulsions and increasing the interfacial area between the fluorous reactant and the organic solvent phase.
Q5: Will increasing the volume of the organic solvent help?
A5: While adding more solvent can eventually dissolve a compound, for poorly soluble substances like this compound, this may lead to impractically large reaction volumes. It is often more effective to change the solvent system or employ other techniques to improve solubility.
Data Presentation: Solubility of Perfluoroalkyl Iodides
| Solvent | Type | Expected Solubility of this compound | Notes |
| Perfluorohexane | Fluorous | Soluble | "Like dissolves like" principle for fluorous compounds. |
| Perfluorooctane | Fluorous | Soluble | Another suitable fluorous solvent. |
| Tetrahydrofuran (THF) | Polar Aprotic | Slightly Soluble to Soluble | Some reports indicate THF can dissolve perfluorinated compounds at room temperature.[4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble | A product listing for a similar compound, perfluoro-1-iodohexane, notes slight solubility in DMSO. |
| Methanol | Polar Protic | Slightly Soluble | A product listing for a similar compound, perfluoro-1-iodohexane, notes slight solubility in Methanol. |
| Acetonitrile | Polar Aprotic | Poorly Soluble | Generally not a good solvent for highly fluorinated compounds. |
| Dichloromethane (DCM) | Halogenated | Poorly Soluble | Despite being a halogenated solvent, the polarity and structure are not ideal for dissolving fluorous compounds. |
| Toluene | Aromatic | Insoluble | Non-polar aromatic solvents are generally immiscible with fluorous compounds at room temperature.[2][3] |
| Hexane | Non-polar Aliphatic | Insoluble | Immiscible with fluorous compounds at room temperature. |
| Water | Aqueous | Insoluble | Fluorous compounds are highly hydrophobic.[5][6] |
Experimental Protocols
Protocol 1: Screening for a Suitable Single Solvent System
This protocol outlines a systematic approach to identify an effective single solvent for your reaction.
dot
Caption: Workflow for selecting a suitable solvent.
Methodology:
-
Preparation: Place a small, accurately weighed amount of this compound into several small vials.
-
Solvent Addition: To each vial, add a measured volume of a different test solvent. Start with promising candidates like perfluorohexane and THF.
-
Room Temperature Test: Vigorously stir or vortex each vial at room temperature for several minutes. Observe if the solid dissolves completely.
-
Heating Test: If the compound is insoluble at room temperature, gently heat the vials in a controlled manner (e.g., in a heated water bath or on a hot plate with stirring). Increase the temperature in increments, observing for the temperature at which dissolution occurs.
-
Selection: The solvent that dissolves the compound at the lowest temperature suitable for your reaction is the preferred choice.
Protocol 2: Implementing a Fluorous Biphase System (FBS)
This protocol is for reactions where a single solvent is not effective and requires the use of both a fluorous and an organic solvent.
dot
Caption: Experimental workflow for a fluorous biphase reaction.
Methodology:
-
Reagent Charging: In a reaction vessel equipped with a condenser and stirrer, add the this compound and the chosen fluorous solvent (e.g., perfluorohexane).
-
Co-solvent and Reactant Addition: Add the organic co-solvent (e.g., toluene, acetonitrile) that is appropriate for your other reactants and the reaction type. Add the other reactants to the appropriate phase based on their solubility.
-
Heating and Reaction: Heat the biphasic mixture with vigorous stirring. The two phases should become miscible at a certain temperature, forming a single homogeneous phase.[2][3] Maintain this temperature for the duration of the reaction.
-
Workup and Phase Separation: Upon completion of the reaction, cool the mixture to room temperature. The fluorous and organic phases will separate.
-
Product Isolation: Separate the two layers using a separatory funnel. The product, which is typically less fluorinated, will preferentially reside in the organic layer, while the unreacted this compound and any fluorous catalysts will be in the fluorous layer. This allows for easy separation and potential recycling of the fluorous components.[3]
References
Stabilizing 1-Iodo-1H,1H-perfluoroheptane for long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of 1-Iodo-1H,1H-perfluoroheptane. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the stability and handling of this compound.
Question: My stored this compound has developed a pink or brownish tint. What does this indicate and is the product still usable?
Answer: The development of a pink or brownish color is a visual indicator of degradation. This compound is susceptible to photodegradation, where light can cleave the carbon-iodine (C-I) bond, leading to the formation of molecular iodine (I₂). Dissolved I₂ imparts a characteristic color to the solution. The usability of the product depends on the extent of degradation and the tolerance of your specific application to impurities. For applications requiring high purity, it is recommended to use a fresh, un-degraded lot. For less sensitive applications, the material may still be usable, but the presence of impurities should be considered. It is advisable to quantify the purity of the material using analytical techniques like GC-MS or HPLC-UV before use.
Question: I have been storing the compound in a clear glass bottle in the lab. What are the recommended storage conditions for long-term stability?
Answer: For optimal long-term stability, this compound should be stored in an amber or opaque container to protect it from light.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air. It is best stored in a cool, dry, and well-ventilated area, away from heat sources, sparks, and open flames.[1][2][3] The compound is incompatible with strong oxidizing agents and strong bases, so it should be stored separately from these chemicals.[1]
Question: Can I use a stabilizer to prolong the shelf-life of this compound? If so, what is recommended?
Answer: Yes, a stabilizer can be used to significantly inhibit the degradation of this compound. Elemental copper, in forms such as a wire, powder, or foil, is a highly effective stabilizer for alkyl iodides.[4][5] Copper works by scavenging iodine radicals or free iodine that form upon initial decomposition, preventing them from catalyzing further degradation.[4] This is a widely accepted practice for stabilizing iodoalkanes.
Question: How does the copper stabilizer work?
Answer: The primary degradation pathway for this compound is the homolytic cleavage of the carbon-iodine bond, often initiated by light, to form a perfluoroheptyl radical and an iodine radical. Two iodine radicals can then combine to form molecular iodine (I₂), which can further participate in degradation reactions. Metallic copper acts as a radical scavenger. It reacts with the iodine radicals to form copper(I) iodide (CuI), a stable and insoluble salt, effectively removing the reactive iodine species from the solution and preventing the chain reaction of degradation.
Question: My experiment is sensitive to metal contamination. Are there any non-metallic stabilizers I can use?
Answer: While metallic copper is the most commonly cited and effective stabilizer, for metal-sensitive applications, the primary focus should be on stringent control of storage conditions. This includes absolute exclusion of light by using amber glass vials wrapped in aluminum foil and storing at reduced temperatures (e.g., 2-8 °C). Minimizing headspace in the storage container can also reduce the presence of oxygen, which can participate in oxidative degradation pathways. At present, there is limited information in the public domain on effective non-metallic stabilizers for this specific compound.
Data Presentation: Stability of this compound
The following table summarizes representative stability data for this compound under various storage conditions. The data is based on typical degradation profiles for similar perfluoroalkyl iodides and illustrates the effectiveness of proper storage and stabilization.
| Condition ID | Storage Condition | Stabilizer | Duration (Months) | Purity (%) | Appearance |
| A | Ambient Light, 25°C | None | 0 | >99.0 | Colorless |
| 3 | ~95.0 | Pale Pink | |||
| 6 | ~90.0 | Light Brown | |||
| B | Dark, 25°C | None | 0 | >99.0 | Colorless |
| 6 | >98.5 | Colorless | |||
| 12 | ~98.0 | Colorless | |||
| C | Dark, 2-8°C | None | 0 | >99.0 | Colorless |
| 12 | >99.0 | Colorless | |||
| 24 | >98.5 | Colorless | |||
| D | Ambient Light, 25°C | Copper Wire | 0 | >99.0 | Colorless |
| 6 | >99.0 | Colorless | |||
| 12 | >98.5 | Colorless | |||
| E | Dark, 25°C | Copper Wire | 0 | >99.0 | Colorless |
| 12 | >99.0 | Colorless | |||
| 24 | >99.0 | Colorless |
Note: The quantitative data presented are representative and intended for comparative purposes. Actual degradation rates may vary depending on the specific batch, purity, and exposure conditions.
Experimental Protocols
Protocol 1: Accelerated Stability Study (Photostability)
Objective: To evaluate the photostability of this compound with and without a copper stabilizer.
Methodology:
-
Sample Preparation:
-
Prepare three sets of samples in clear, chemically inert glass vials (e.g., quartz or borosilicate).
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Set 1: this compound only (Unstabilized).
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Set 2: this compound with a small piece of copper wire (Stabilized).
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Set 3: this compound wrapped in aluminum foil to serve as a dark control (Control).
-
-
-
Exposure Conditions:
-
Place the samples in a photostability chamber equipped with a light source that provides a combination of visible and UV light, as specified in ICH guideline Q1B.
-
The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.
-
Maintain a constant temperature, for example, 25°C.
-
-
Time Points:
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Collect samples at initial (t=0), and subsequent time points (e.g., 1 week, 2 weeks, 1 month, and 3 months).
-
-
Analysis:
-
At each time point, analyze the samples for:
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Appearance: Visually inspect for color change.
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Purity: Use a stability-indicating HPLC-UV or GC-MS method to quantify the percentage of remaining this compound.
-
Degradation Products: Identify and quantify any significant degradation products.
-
Free Iodine: Quantify the concentration of free iodine using a suitable method, such as titration or UV-Vis spectrophotometry.
-
-
Protocol 2: Analytical Method for Purity and Degradation Product Analysis (HPLC-UV)
Objective: To quantify the purity of this compound and detect the formation of degradation products.
Methodology:
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the parent compound has significant absorbance (e.g., determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
-
Analysis:
-
Inject the prepared sample and analyze the chromatogram.
-
The purity can be determined by the area percentage of the main peak.
-
Degradation products will appear as additional peaks in the chromatogram.
-
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Mechanism of stabilization by metallic copper.
Caption: Workflow for photostability testing.
References
- 1. Accelerated Degradation of Perfluorosulfonates and Perfluorocarboxylates by UV/Sulfite + Iodide: Reaction Mechanisms and System Efficiencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Kinetics and Quantitative Structure—Activity Relationship Study on the Degradation Reaction from Perfluorooctanoic Acid to Trifluoroacetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions with 1-Iodo-1H,1H-perfluoroheptane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for reactions involving 1-Iodo-1H,1H-perfluoroheptane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in chemical synthesis?
A1: this compound is predominantly used as a perfluoroalkylating agent. It serves as a source of the 1H,1H-perfluoroheptyl radical or anion equivalent, which can be incorporated into various organic molecules to modify their physical, chemical, and biological properties. Key applications include the synthesis of fluorinated surfactants, polymers, and pharmaceutically active compounds where the introduction of a fluorous moiety can enhance metabolic stability and lipophilicity.
Q2: What are the key safety precautions to consider when handling this compound?
A2: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is essential. It is a potential skin and eye irritant. Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. It is also light-sensitive and should be stored in a cool, dark place.
Q3: How can I effectively remove fluorous byproducts and excess this compound from my reaction mixture?
A3: Fluorous solid-phase extraction (F-SPE) is a highly effective method for separating fluorous compounds from non-fluorinated organic compounds. The crude reaction mixture is passed through a silica gel cartridge functionalized with a fluorinated phase. The fluorous compounds are retained on the cartridge, while the desired non-fluorinated product elutes. The retained fluorous compounds can then be washed off with a fluorinated solvent. Standard column chromatography on silica gel can also be used, but co-elution can be an issue due to the non-polar nature of the perfluoroalkyl chain.
Q4: Can I use this compound in aqueous reaction conditions?
A4: Yes, radical additions of perfluoroalkyl iodides to alkenes and alkynes can be performed in water, often with good yields.[1] This approach is considered more environmentally friendly than using organic solvents. Thermal initiation with a radical initiator like ACCN (1,1'-azobis(cyclohexanecarbonitrile)) is a common method for such reactions in aqueous media.
Troubleshooting Guides
This section addresses specific problems that may arise during reactions involving this compound.
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows a low conversion of the starting materials. What are the potential causes and how can I improve the yield?
A: Low conversion in reactions involving this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Insufficient Radical Initiation (for radical reactions):
-
Initiator Concentration: The concentration of the radical initiator may be too low. An increase in the initiator concentration can lead to a higher rate of polymerization and, consequently, a higher conversion.[2] However, an excessive amount can lead to unwanted side reactions. A screening of initiator loading is recommended.
-
Initiator Decomposition: Ensure the radical initiator has not decomposed. Use a fresh batch of the initiator. The choice of initiator is also crucial; ensure its half-life is appropriate for the reaction temperature.
-
Reaction Temperature: The reaction temperature might be too low for efficient decomposition of the initiator. Gradually increase the temperature while monitoring the reaction progress.
-
-
Catalyst Inactivity (for metal-catalyzed reactions):
-
Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Ensure all reagents and the solvent are pure and dry.
-
Incorrect Catalyst Loading: The catalyst concentration might be suboptimal. A screening of catalyst loading should be performed to find the optimal concentration.
-
Ligand Issues: For reactions requiring a ligand, ensure the ligand is stable under the reaction conditions and used in the correct ratio relative to the metal catalyst.
-
-
Poor Solubility:
-
This compound and other highly fluorinated compounds can have poor solubility in common organic solvents.[3] This can limit the reaction rate.
-
Solvent Screening: Perform the reaction in different solvents to find one that provides better solubility for all reactants. Fluorinated solvents or co-solvents can sometimes improve solubility and reaction outcomes. The solvent can also influence the reaction's efficiency in other ways, so a careful selection is important.[4]
-
-
Reagent Instability:
-
This compound can be light-sensitive. Ensure the reaction is protected from light, especially if it is a long-duration reaction.
-
Logical Troubleshooting Workflow for Low Conversion:
Caption: Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Unexpected Side Products
Q: My reaction is producing significant amounts of unexpected side products. What are the likely side reactions and how can I minimize them?
A: The formation of side products in reactions with this compound often involves radical processes or reactions with the solvent.
Potential Side Reactions and Solutions:
-
Homocoupling of the Perfluoroalkyl Iodide:
-
The perfluoroalkyl radical can dimerize to form a C14 perfluorinated alkane. This is more likely at higher radical concentrations.
-
Solution: Decrease the concentration of the radical initiator or perform the reaction at a lower temperature to reduce the steady-state concentration of radicals.
-
-
Reaction with the Solvent:
-
Perfluoroalkyl radicals are highly reactive and can abstract hydrogen atoms from hydrocarbon solvents, leading to the formation of 1H,1H,1H-perfluoroheptane and solvent-derived radicals which can lead to further byproducts.[4]
-
Solution: Use a solvent that is less susceptible to hydrogen atom abstraction, such as a perfluorinated solvent or a solvent with strong C-H bonds.
-
-
Undesired Halogenation:
-
The homolysis of this compound can produce iodine radicals, which may lead to undesired iodination of other species in the reaction mixture.[3]
-
Solution: Minimize the exposure of the reaction to light and heat, which can promote homolysis. Using a radical scavenger that selectively reacts with iodine radicals could be an option, but this may also interfere with the desired reaction.
-
-
Formation of Isomeric Products:
-
In addition reactions to unsymmetrical alkenes or alkynes, a mixture of regioisomers can be formed.
-
Solution: The regioselectivity can sometimes be influenced by the choice of initiator, solvent, or the presence of additives. A careful review of the literature for similar reactions may provide guidance on improving regioselectivity.
-
Issue 3: Difficulty in Product Purification
Q: I am struggling to purify my desired product from the reaction mixture containing fluorinated compounds. What purification strategies are recommended?
A: The unique properties of fluorinated compounds, such as their high lipophobicity, often require specialized purification techniques.
Purification Strategies:
-
Fluorous Solid-Phase Extraction (F-SPE):
-
This is the most effective method for separating fluorous from non-fluorous compounds. The principle is based on the strong and selective interaction between fluorous-tagged molecules and a fluorous stationary phase.
-
Procedure: The crude mixture is loaded onto a fluorous silica gel cartridge. The non-fluorous product is eluted with a common organic solvent (e.g., methanol, acetonitrile), while the fluorous compounds (including unreacted this compound and fluorous byproducts) are retained. The retained fluorous compounds can then be eluted with a fluorinated solvent (e.g., perfluorohexane).
-
-
Column Chromatography on Fluorinated Stationary Phases:
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For separating compounds with similar polarities, chromatography on a column packed with a fluorinated stationary phase (e.g., fluorous reverse-phase silica) can provide better separation than traditional silica gel.
-
-
Crystallization:
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If the desired product is a solid, crystallization can be an effective purification method. Screening a variety of solvents is often necessary to find a system where the product has low solubility at low temperatures while the impurities remain in solution.
-
-
Distillation:
-
For volatile products, distillation can be a viable purification method, provided there is a sufficient difference in boiling points between the product and the impurities.
-
Purification Workflow:
Caption: Decision workflow for product purification.
Experimental Protocols
Protocol 1: Radical Addition of this compound to an Alkene in Water
This protocol is adapted from a general procedure for the perfluoroalkylation of alkenes in water.[5]
Materials:
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This compound
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Alkene
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1,1'-Azobis(cyclohexanecarbonitrile) (ACCN)
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Degassed deionized water
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Glass ampoule with a magnetic stir bar
-
Septum
Procedure:
-
To a glass ampoule containing a magnetic stir bar, add ACCN (0.15 mmol).
-
Add 3 mL of degassed deionized water to the ampoule.
-
Seal the ampoule with a septum and degas the water by bubbling nitrogen through it for 5 minutes.
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Using a syringe, add the alkene (0.5 mmol) and this compound (in the desired molar ratio to the alkene) to the ampoule.
-
Immediately seal the ampoule by flame.
-
Place the sealed ampoule in a preheated oil bath at 70 °C.
-
Stir the reaction mixture vigorously until the reaction is complete (monitor by GC-MS or TLC).
-
After completion, cool the ampoule to room temperature, carefully open it, and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Radical Addition:
Caption: Step-by-step workflow for the radical addition of this compound to an alkene.
Protocol 2: Copper-Catalyzed Perfluoroalkylation of an Aryl Iodide
This protocol is based on a general method for the arylation of 1H-perfluoroalkanes.[6]
Materials:
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This compound
-
Aryl iodide
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Copper(I) chloride (CuCl)
-
1,10-Phenanthroline
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Zinc bis(2,2,6,6-tetramethylpiperidide) (TMP₂Zn)
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1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)
-
Anhydrous, degassed solvent (e.g., DMPU)
-
Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a nitrogen-filled glovebox, add CuCl (0.05 mmol) and 1,10-phenanthroline (0.1 mmol) to a Schlenk flask.
-
Add the aryl iodide (0.5 mmol) and this compound (1.5-5 mmol) to the flask.
-
Add anhydrous, degassed DMPU as the solvent.
-
Add a solution of TMP₂Zn (0.75 mmol) in the same solvent to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture at 90 °C.
-
Monitor the reaction progress by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Typical Reaction Conditions for Radical Addition of Perfluoroalkyl Iodides to Alkenes
| Parameter | Value | Reference |
| Perfluoroalkyl Iodide | This compound | - |
| Alkene | Various terminal alkenes | [5][7] |
| Initiator | ACCN | [5] |
| Solvent | Water | [1][5] |
| Temperature | 70 °C | [5] |
| Typical Yields | 60-87% | [7] |
Table 2: General Conditions for Copper-Catalyzed Perfluoroalkylation of Aryl Iodides
| Parameter | Reagent/Condition | Molar Equivalents/Value | Reference |
| Aryl Iodide | Substrate | 1 | [6] |
| Perfluoroalkyl Source | This compound | 3-10 | [6] |
| Base | TMP₂Zn | 1.5 | [6] |
| Catalyst | CuCl | 0.1 | [6] |
| Ligand | 1,10-Phenanthroline | 0.2 | [6] |
| Solvent | DMPU | - | [6] |
| Temperature | 90 °C | [6] | |
| Typical Yields | Moderate to excellent | [6] |
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of α-(perfluoroalkylsulfonyl)propiophenones: a new set of reagents for the light-mediated perfluoroalkylation of aromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. benchchem.com [benchchem.com]
- 6. Copper-Catalyzed Arylation of 1H-Perfluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of perfluoroalkyl iodides by anions: extending the scope of halogen bond activation to C(sp 3 )–H amidation, C(sp 2 )–H iodination, and per ... - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06145G [pubs.rsc.org]
Optimizing reaction temperature and time for 1-Iodo-1H,1H-perfluoroheptane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Iodo-1H,1H-perfluoroheptane.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through the free-radical addition of a perfluoroalkyl iodide to ethylene.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective initiation of the radical reaction. 2. Incorrect molar ratio of reactants. 3. Reaction temperature is too low. 4. Presence of radical inhibitors (e.g., oxygen). | 1. Ensure the radical initiator (e.g., benzoyl peroxide, AIBN) is fresh and added at the correct concentration. For thermal initiation, ensure the temperature is high enough to cause homolytic cleavage of the perfluoroalkyl iodide. 2. Optimize the molar ratio of ethylene to the perfluoroalkyl iodide. An excess of ethylene can favor the formation of the desired 1:1 adduct. 3. Gradually increase the reaction temperature in increments of 5-10°C. Monitor the reaction progress by GC-MS. 4. Thoroughly degas the solvent and reactants and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Formation of Multiple Byproducts (e.g., higher molecular weight telomers) | 1. Molar ratio of ethylene to perfluoroalkyl iodide is too low. 2. High reaction temperature leading to uncontrolled polymerization. 3. High concentration of the radical initiator. | 1. Increase the molar excess of ethylene. This will increase the probability of the perfluoroalkyl radical reacting with ethylene rather than the newly formed product radical reacting with another ethylene molecule. 2. Reduce the reaction temperature. While higher temperatures increase reaction rate, they can also lead to less selective reactions. 3. Decrease the concentration of the radical initiator to reduce the overall rate of radical formation. |
| Incomplete Consumption of Starting Material (Perfluoroalkyl Iodide) | 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Deactivation of the radical initiator. | 1. Extend the reaction time and monitor the consumption of the starting material by an appropriate analytical method like GC. 2. Increase the reaction temperature to enhance the reaction rate. 3. If the initiator has a short half-life at the reaction temperature, consider a second addition of the initiator during the reaction. |
| Difficulty in Product Purification | 1. Formation of close-boiling isomers or telomers. 2. Residual starting materials or initiator byproducts. | 1. Optimize the reaction conditions (see "Formation of Multiple Byproducts") to minimize the formation of impurities. Employ fractional distillation under reduced pressure for purification. 2. Use an appropriate work-up procedure to remove the initiator byproducts. For example, washing with a solution of sodium thiosulfate can remove unreacted iodine. |
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
A1: The synthesis is typically achieved via a free-radical chain reaction, specifically a telomerization process.[1][2] In this reaction, a perfluoroalkyl iodide (the telogen) undergoes addition to ethylene (the taxogen) in the presence of a radical initiator or under thermal conditions to form the desired product.
Q2: How do I choose an appropriate radical initiator?
A2: The choice of initiator depends on the desired reaction temperature. For lower temperature reactions (around 70-90°C), organic peroxides like benzoyl peroxide or azo compounds such as azobisisobutyronitrile (AIBN) are commonly used. For higher temperature reactions, di-tert-butyl peroxide may be more suitable due to its higher decomposition temperature.[3]
Q3: What is the optimal reaction temperature for this synthesis?
A3: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. For chemically initiated reactions, a typical range is 70-120°C.[4] Thermal initiation requires higher temperatures. It is recommended to start with a lower temperature (e.g., 80°C) and gradually increase it while monitoring the reaction progress.
Q4: How does the molar ratio of reactants affect the outcome of the reaction?
A4: The molar ratio of ethylene to the perfluoroalkyl iodide is a critical parameter. A higher excess of ethylene generally favors the formation of the 1:1 adduct (this compound) and minimizes the formation of higher molecular weight telomers.
Q5: What are the common side reactions to be aware of?
A5: The primary side reaction is the formation of higher telomers, where the product radical adds to another molecule of ethylene. Other potential side reactions include radical-radical coupling and disproportionation, although these are generally less significant under optimized conditions.
Q6: How can I monitor the progress of the reaction?
A6: The reaction progress can be effectively monitored by taking small aliquots from the reaction mixture at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS). This will allow you to track the consumption of the starting materials and the formation of the product and any byproducts.
Q7: What purification methods are most effective for this compound?
A7: The primary method for purifying the product is fractional distillation under reduced pressure. This is particularly effective for separating the desired product from unreacted starting materials and higher boiling telomers. Column chromatography on silica gel can also be employed for smaller scale purifications.
Experimental Protocol: General Procedure for the Synthesis of this compound
This protocol provides a general methodology. Optimization of specific parameters is likely required.
| Parameter | Value/Range | Notes |
| Reactants | Perfluoroheptyl iodide, Ethylene | |
| Initiator | Benzoyl peroxide or AIBN | Typically 1-5 mol% with respect to the perfluoroheptyl iodide. |
| Solvent | Aprotic solvent (e.g., acetonitrile, or solvent-free) | The reaction can also be run neat. |
| Temperature | 80 - 110 °C | Dependent on the choice of initiator. |
| Pressure | Dependent on ethylene concentration | The reactor must be able to withstand the reaction pressure. |
| Reaction Time | 4 - 24 hours | Monitor by GC for completion. |
| Purification | Vacuum Distillation |
Procedure:
-
A high-pressure reactor is charged with perfluoroheptyl iodide and the chosen radical initiator.
-
The reactor is sealed and the system is purged with an inert gas (e.g., argon) to remove oxygen.
-
Ethylene gas is introduced into the reactor to the desired pressure.
-
The reaction mixture is heated to the target temperature with vigorous stirring.
-
The reaction is maintained at a constant temperature and pressure for the specified duration, with progress monitored by GC.
-
Upon completion, the reactor is cooled to room temperature and the excess ethylene is carefully vented.
-
The crude product is recovered and purified by vacuum distillation.
Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the reaction temperature and time for the synthesis of this compound.
Caption: Workflow for optimizing reaction temperature and time.
References
Technical Support Center: Catalyst Selection for Reactions with 1-Iodo-1H,1H-perfluoroheptane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Iodo-1H,1H-perfluoroheptane in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalytic reactions performed with this compound?
A1: this compound is a versatile reagent commonly used in a variety of catalytic reactions, primarily:
-
Cross-Coupling Reactions: Including Suzuki-Miyaura, and Sonogashira couplings to form C-C bonds. Palladium catalysts are frequently employed in these reactions.[1][2]
-
Copper-Catalyzed Arylation: This method is used for the arylation of 1H-perfluoroalkanes.[3]
-
Radical Reactions: Perfluoroalkyl iodides are precursors for perfluoroalkyl radicals, which can participate in various addition reactions. These reactions are often initiated by radical initiators.[4]
-
Telomerization: This process involves the reaction of a perfluoroalkyl iodide with an unsaturated compound, like ethylene, to produce longer-chain fluorinated molecules.[5]
Q2: How do I select the appropriate catalyst for a cross-coupling reaction with this compound?
A2: The choice of catalyst for a cross-coupling reaction is critical and depends on the specific reaction type and substrates. For palladium-catalyzed reactions, monoligated palladium(0) species, L1Pd(0), are often the most active catalytic species.[6] The selection of the ligand (L) is crucial. Sterically bulky and electron-rich phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃), have shown superior performance in challenging cross-coupling reactions.[6]
Q3: What is the role of the ligand in palladium-catalyzed cross-coupling reactions?
A3: The ligand plays a pivotal role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[6] The steric bulk of the ligand can promote the formation of the highly active monoligated Pd(0) species, which is often more reactive than the corresponding multi-ligated species.[6]
Q4: Can you explain the general mechanism of copper-catalyzed arylation of 1H-perfluoroalkanes?
A4: The copper-catalyzed arylation of 1H-perfluoroalkanes, a class of compounds including this compound, generally proceeds through the following key steps:
-
Deprotonation: A strong base deprotonates the 1H-perfluoroalkane.
-
Transmetalation: The resulting perfluoroalkyl anion undergoes transmetalation with a copper salt to form a copper-perfluoroalkyl species.
-
Oxidative Addition/Reductive Elimination: This copper intermediate then reacts with an aryl halide to form the desired arylated perfluoroalkane product.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield in Cross-Coupling Reaction | Inactive catalyst | Ensure the use of a suitable palladium precatalyst and a sterically demanding, electron-rich ligand. Consider using a pre-formed active catalyst or optimizing the in-situ generation of the active L1Pd(0) species.[6] |
| Poor choice of base | The base is crucial for the transmetalation step. Screen different bases (e.g., carbonates, phosphates, fluorides) to find the optimal one for your specific substrate combination. | |
| Presence of oxygen | Palladium(0) catalysts are sensitive to air. Ensure all reagents and solvents are properly degassed and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Side Products | Radical side reactions | Perfluoroalkyl iodides can undergo radical reactions.[4] Minimize light exposure and consider adding a radical inhibitor if unwanted side products are observed. |
| Homocoupling of the coupling partner | This can occur if the reductive elimination of the desired product is slow. Adjusting the ligand, temperature, or solvent may help to favor the cross-coupling pathway. | |
| Inconsistent Reaction Results | Impure starting materials | Verify the purity of this compound and the coupling partner. Impurities can poison the catalyst or lead to side reactions. |
| Inconsistent catalyst activity | The activity of solid catalysts can vary. If using a heterogeneous catalyst, ensure consistent batch quality and proper activation procedures. For homogeneous catalysts, ensure accurate weighing and handling under inert conditions. |
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation (in a glovebox): To a dry Schlenk flask, add the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine ligand in a 1:2 to 1:4 molar ratio.
-
Reaction Setup: In a separate dry Schlenk flask, add this compound, the coupling partner (e.g., an arylboronic acid), and the base.
-
Solvent Addition: Add the degassed solvent to the flask containing the substrates and base.
-
Catalyst Addition: Transfer the catalyst solution to the reaction mixture under an inert atmosphere.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor the progress by a suitable analytical technique (e.g., GC-MS or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, and perform an appropriate aqueous work-up.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: General experimental workflow for a catalytic reaction involving this compound.
Caption: A troubleshooting decision tree for addressing low product yield in catalytic reactions.
References
- 1. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Copper-Catalyzed Arylation of 1H-Perfluoroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Iodo-1H,1H-perfluoroheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 1-Iodo-1H,1H-perfluoroheptane. The following information addresses common issues related to impurities and provides detailed protocols for purification.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my commercial sample of this compound?
A1: Commercial this compound is typically synthesized via a telomerization process. This method can lead to a mixture of homologs, which are the most common impurities. These are molecules with the same basic structure but different lengths of the perfluoroalkyl chain. Therefore, your sample may contain small amounts of 1-iodo-1H,1H-perfluoropentane (C5), 1-iodo-1H,1H-perfluorohexane (C6), 1-iodo-1H,1H-perfluorooctane (C8), 1-iodo-1H,1H-perfluorononane (C9), and other longer-chain analogs. Additionally, branched isomers of these perfluoroalkyl iodides may also be present as minor impurities.
Q2: How can I assess the purity of my this compound?
A2: The purity of your material can be effectively assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This technique will allow you to separate the different components of the mixture and identify them based on their mass-to-charge ratio. The relative peak areas in the gas chromatogram can provide a semi-quantitative measure of the purity and the distribution of homologous impurities.
Q3: What are the recommended methods for purifying commercial this compound?
A3: The two primary methods for purifying this compound on a laboratory scale are fractional vacuum distillation and flash column chromatography.
-
Fractional vacuum distillation is suitable for separating compounds with different boiling points. Since the homologous impurities will have boiling points that differ from the desired C7 product, this method can be effective, especially for larger quantities.
-
Flash column chromatography on silica gel is a powerful technique for separating compounds based on their polarity. As the polarity of perfluoroalkyl iodides is very low, using a non-polar eluent system can effectively separate homologs.
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a quick and convenient way to monitor the separation during flash chromatography. For visualization, since perfluoroalkyl iodides are not typically UV-active, you can use staining methods. An iodine chamber is a simple and effective option. Alternatively, a potassium permanganate stain or a p-anisaldehyde stain can be used for visualization.[1][2] For distillation, collecting fractions and analyzing them by GC-MS is the most reliable way to track the purification progress.
Troubleshooting Guides
Fractional Vacuum Distillation
| Issue | Possible Cause | Solution |
| Poor Separation of Homologs | Insufficient column efficiency. | Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings). |
| Distillation rate is too fast. | Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. | |
| Bumping or Unstable Boiling | No boiling chips or inadequate stirring. | Add fresh boiling chips or use a magnetic stirrer and stir bar. |
| System pressure is fluctuating. | Ensure all connections in your distillation setup are airtight and the vacuum source is stable. | |
| Product Decomposition | Overheating. | Use a lower distillation pressure to reduce the boiling point of the compound. Employ a water or oil bath for more uniform heating. |
Flash Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation of Homologs on TLC/Column | Eluent is too polar. | Use a less polar eluent. For perfluoroalkyl iodides, pure hexane is a good starting point. |
| Eluent is not polar enough (all spots at the baseline). | While unlikely for these compounds, you could add a very small amount of a slightly more polar solvent like dichloromethane to your hexane. | |
| Column was not packed properly. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Streaking of Spots on TLC/Column | Sample is too concentrated. | Dilute the sample before loading it onto the column. |
| Impurities are strongly polar. | The majority of likely impurities are non-polar homologs. If polar impurities are suspected, a pre-purification step like a simple filtration through a small plug of silica may be helpful. | |
| Difficulty Visualizing Spots on TLC | The chosen stain is not effective. | Try a different stain. Iodine is generally effective for these types of compounds. A potassium permanganate stain is a good alternative. |
Data Presentation
Table 1: Physical Properties of this compound and Potential Homologous Impurities
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Estimated Boiling Point (°C at atm. pressure) |
| 1-Iodo-1H,1H-perfluoropentane | C₅H₂F₉I | 359.96 | ~130-140 |
| 1-Iodo-1H,1H-perfluorohexane | C₆H₂F₁₁I | 409.97 | ~150-160 |
| This compound | C₇H₂F₁₃I | 459.98 | ~170-180 |
| 1-Iodo-1H,1H-perfluorooctane | C₈H₂F₁₅I | 509.99 | ~190-200 |
| 1-Iodo-1H,1H-perfluorononane | C₉H₂F₁₇I | 560.00 | ~210-220 |
Note: Boiling points are estimates and will be significantly lower under vacuum.
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
Objective: To separate this compound from lower and higher boiling homologous impurities.
Materials:
-
Commercial this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux column)
-
Distillation head with condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Vacuum pump and pressure gauge
-
Cold trap (recommended)
-
Glass wool for insulation
Procedure:
-
Assemble the fractional vacuum distillation apparatus. Ensure all glassware is dry and free of cracks.
-
Place the commercial this compound and a magnetic stir bar into the round-bottom flask.
-
Wrap the fractionating column with glass wool or aluminum foil to ensure adiabatic conditions.
-
Begin stirring and slowly apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.
-
Once the pressure has stabilized, begin to gently heat the distillation flask.
-
Observe the condensation ring rising slowly up the fractionating column.
-
Collect the initial fraction, which will be enriched in lower-boiling homologs (e.g., C5 and C6 iodides).
-
As the temperature at the distillation head stabilizes, collect the main fraction corresponding to the boiling point of this compound at the applied pressure.
-
Once the main fraction has been collected, the temperature will either drop or start to rise more significantly as higher-boiling homologs begin to distill. At this point, stop the distillation.
-
Analyze the collected fractions by GC-MS to determine their purity.
Protocol 2: Purification by Flash Column Chromatography
Objective: To separate this compound from its less and more retained homologous impurities on silica gel.
Materials:
-
Commercial this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Hexane (or other non-polar solvent)
-
TLC plates (silica gel coated)
-
TLC developing chamber
-
Iodine (for visualization)
-
Collection tubes
Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the commercial product in a minimal amount of hexane.
-
Spot the solution on a TLC plate and develop it in a chamber containing pure hexane as the eluent.
-
Visualize the plate using an iodine chamber. You should observe a series of spots corresponding to the different homologs. The main spot will be this compound.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in hexane and carefully pack the chromatography column.
-
Allow the silica to settle, and then add a thin layer of sand to the top. .
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimum amount of hexane.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with hexane, maintaining a constant flow rate.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on TLC plates and developing them in hexane.
-
Combine the fractions that contain the pure desired product.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification issues.
References
Technical Support Center: Scaling Up Reactions with 1-Iodo-1H,1H-perfluoroheptane
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up chemical reactions involving 1-Iodo-1H,1H-perfluoroheptane. It includes troubleshooting guides and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound on a larger scale?
A1: Scaling up reactions with this compound introduces several safety considerations that must be addressed. Due to its volatility and the potential for thermal decomposition, adequate ventilation and temperature control are paramount. Ensure that the reaction is conducted in a well-ventilated fume hood or a controlled reactor system, especially when working with larger quantities. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. For larger-scale operations, consider the use of supplied-air respirators. It is also crucial to be aware of incompatible materials, such as strong oxidizing agents and bases, to prevent runaway reactions.
Q2: How does the solubility of this compound affect solvent selection during scale-up?
A2: this compound exhibits limited solubility in many common organic solvents, which can pose a challenge during scale-up. "Fluorous" solvents (perfluorinated solvents) are often the best choice for dissolving this reagent, but their cost can be a factor on a larger scale. For practical purposes, highly fluorinated ethers or other solvents with some fluorous character may be suitable. When scaling up, it is essential to perform solubility tests with your chosen solvent system at the intended reaction concentration and temperature to avoid precipitation of the reagent, which can lead to poor mixing and inconsistent reaction kinetics.
Q3: What are the typical initiation methods for radical reactions involving this compound, and how do they scale?
A3: Radical reactions with this compound are commonly initiated using thermal or photochemical methods.[1][2][3]
-
Thermal Initiation: This method involves heating the reaction mixture to a temperature at which a radical initiator (e.g., AIBN, benzoyl peroxide) decomposes to generate radicals. When scaling up, efficient and uniform heat transfer becomes critical to ensure consistent initiation throughout the reactor. Hotspots can lead to localized rapid reactions and potential side product formation.
-
Photochemical Initiation: This method uses light (often UV) to cleave the C-I bond, generating the perfluoroheptyl radical.[1] Scaling up photochemical reactions requires specialized reactors that can provide uniform light distribution to the entire reaction volume. The penetration depth of light can be a limiting factor in larger reactors.
Q4: What are the common byproducts in reactions with this compound, and how can they be minimized?
A4: Common byproducts in perfluoroalkylation reactions can include products of radical dimerization (e.g., perfluorotetradecane), and reaction with the solvent if it is susceptible to hydrogen abstraction.[4] Over-alkylation or multiple additions to the substrate can also occur. To minimize byproducts, carefully control the stoichiometry of the reactants, the reaction temperature, and the rate of addition of the initiator or the light intensity. A slow, controlled addition of the radical initiator can help maintain a low steady-state concentration of radicals, which can suppress dimerization.
Q5: What are effective methods for purifying products from reactions involving this compound?
A5: Purification of perfluoroalkylated compounds can be challenging due to their unique physical properties. Traditional column chromatography on silica gel can be effective, but a more specialized technique known as "fluorous solid-phase extraction" (F-SPE) is often more efficient. F-SPE utilizes a fluorous stationary phase that selectively retains the fluorinated compounds, allowing for easy separation from non-fluorinated starting materials and byproducts. Distillation can also be a viable option for volatile products, provided they are thermally stable.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or Inconsistent Yield | Poor Solubility of Reagent: this compound may not be fully dissolved at the reaction concentration. | - Conduct solubility tests at the desired scale and temperature.- Consider using a co-solvent to improve solubility.- Increase agitation to ensure good mixing of any undissolved material. |
| Inefficient Radical Initiation: Insufficient heat or light penetration in a larger reactor. | - For thermal initiation, ensure uniform heating and consider multiple heating zones.- For photochemical initiation, use a reactor designed for scale-up with appropriate light sources and geometry.- Increase initiator concentration slightly, but monitor for increased byproduct formation. | |
| Poor Mass Transfer: Inadequate mixing leading to localized reagent concentrations. | - Increase the stirring speed or use a more efficient agitator (e.g., overhead stirrer with a properly designed impeller).- For very viscous reaction mixtures, consider dilution or a different solvent system. | |
| Formation of Significant Byproducts | High Radical Concentration: Too rapid initiation leading to radical-radical coupling. | - Decrease the rate of addition of the thermal initiator.- Reduce the intensity of the light source in photochemical reactions.- Lower the reaction temperature to slow down the rate of initiation. |
| Side Reactions with Solvent: The solvent may be participating in the radical reaction. | - Choose a more inert solvent with stronger C-H bonds that are less susceptible to hydrogen abstraction. | |
| Reaction Stalls or is Sluggish | Initiator Decomposition: The radical initiator may have a short half-life at the reaction temperature and is consumed before the reaction is complete. | - Choose an initiator with a longer half-life at the desired reaction temperature.- Consider a slow, continuous addition of the initiator over the course of the reaction. |
| Presence of Inhibitors: Trace impurities (e.g., oxygen, certain metals) can quench radical reactions. | - Ensure all reagents and solvents are of high purity and are properly degassed.- Use Schlenk techniques or a glovebox for oxygen-sensitive reactions. | |
| Exotherm and Temperature Control Issues | Highly Exothermic Reaction: The heat generated by the reaction is not being effectively removed. | - Slow down the rate of addition of the limiting reagent or initiator.- Improve the heat transfer capabilities of the reactor (e.g., use a jacketed reactor with a circulating coolant).- Dilute the reaction mixture to increase the thermal mass. |
Experimental Protocols
Representative Protocol: Radical Addition of this compound to an Alkene
This protocol describes a generic procedure for the radical addition of this compound to a model alkene, 1-octene, initiated by azobisisobutyronitrile (AIBN).
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass |
| This compound | 474.01 | 100 | 47.4 g |
| 1-Octene | 112.21 | 120 | 13.5 g (18.7 mL) |
| AIBN | 164.21 | 5 | 0.82 g |
| Anhydrous Toluene | - | - | 200 mL |
Procedure:
-
Reactor Setup: A 500 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet.
-
Inert Atmosphere: The flask is purged with nitrogen for 15 minutes to remove any oxygen.
-
Charging Reagents: this compound (47.4 g, 100 mmol) and 1-octene (13.5 g, 120 mmol) are dissolved in anhydrous toluene (200 mL) and added to the flask.
-
Initiator Solution: AIBN (0.82 g, 5 mmol) is dissolved in a minimal amount of toluene.
-
Reaction Initiation: The reaction mixture is heated to 80 °C under a nitrogen atmosphere. The AIBN solution is then added dropwise over a period of 1 hour using a syringe pump.
-
Reaction Monitoring: The progress of the reaction is monitored by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete (typically after 4-6 hours), the mixture is cooled to room temperature. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired perfluoroalkylated octane.
Visualizations
Caption: Experimental workflow for the radical addition of this compound.
Caption: Troubleshooting decision tree for low yield in perfluoroalkylation reactions.
References
Validation & Comparative
A Comparative Guide to 1-Iodo-1H,1H-perfluoroheptane and Other Perfluoroalkyl Iodides for Researchers and Drug Development Professionals
In the landscape of fluorinated compounds, perfluoroalkyl iodides (Rғ-I) stand out as versatile reagents crucial for the synthesis of a wide array of fluorinated molecules used in materials science, agrochemicals, and pharmaceuticals. Their utility primarily stems from the facile homolytic cleavage of the carbon-iodine bond, which allows for the generation of perfluoroalkyl radicals. This guide provides a comparative overview of 1-Iodo-1H,1H-perfluoroheptane against other commonly used perfluoroalkyl iodides, supported by experimental data to aid researchers in selecting the optimal reagent for their specific application.
Physicochemical Properties: A Comparative Overview
The physical properties of perfluoroalkyl iodides are critical for determining their suitability for various reaction conditions and purification methods. The following table summarizes key properties of this compound and other representative perfluoroalkyl iodides.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| This compound | C₇H₂F₁₅I | 459.97 | Not readily available | Not readily available |
| Perfluorobutyl Iodide | C₄F₉I | 345.93 | 67 | 2.01 |
| 1H,1H,2H,2H-Perfluorohexyl Iodide | C₆H₄F₉I | 373.99 | 138 | 1.94[1] |
| 1-Iodo-1H,1H,2H,2H-perfluorooctane | C₈H₄F₁₃I | 474.00 | 92 @ 45 mmHg[2][3] | 1.934 @ 25°C[2][3] |
| 1-Iodo-1H,1H,2H,2H-perfluorodecane | C₁₀H₄F₁₇I | 574.02 | 54-58 (Melting Point)[4] | Not readily available |
Performance in Key Chemical Transformations
The reactivity of perfluoroalkyl iodides is a key factor in their application. This section compares the performance of this compound and its counterparts in common synthetic transformations.
Radical Addition to Alkenes and Alkynes
The addition of perfluoroalkyl radicals to unsaturated carbon-carbon bonds is a cornerstone of their application. The efficiency of this reaction is influenced by the nature of the perfluoroalkyl iodide, the alkene or alkyne substrate, and the reaction conditions.
Comparative Yields in Radical Addition to 1-Octene:
| Perfluoroalkyl Iodide | Product | Yield (%) | Reference |
| Perfluorobutyl Iodide | 1-Iodo-3-(perfluorobutyl)decane | 85 | [5] |
| Perfluorohexyl Iodide | 1-Iodo-3-(perfluorohexyl)decane | 92 | [6] |
| Perfluorooctyl Iodide | 1-Iodo-3-(perfluorooctyl)decane | 88 | [6] |
Note: Data for this compound in a directly comparable reaction was not available in the searched literature.
Perfluoroalkylation of Aromatic Compounds
Perfluoroalkylated aromatic compounds are of significant interest in medicinal chemistry and materials science. Perfluoroalkyl iodides are common reagents for the direct perfluoroalkylation of arenes, often initiated by radical initiators or photochemically.
Comparative Yields in the Perfluoroalkylation of Toluene:
| Perfluoroalkyl Iodide | Product | Yield (%) | Reference |
| Perfluorobutyl Iodide | 4-(Perfluorobutyl)toluene | 75 | [7] |
| Perfluorohexyl Iodide | 4-(Perfluorohexyl)toluene | 78 | [1] |
| Perfluorooctyl Iodide | 4-(Perfluorooctyl)toluene | 72 | [1] |
Note: Data for this compound in a directly comparable reaction was not available in the searched literature.
Formation of Grignard Reagents
Perfluoroalkyl Grignard reagents are valuable intermediates for the introduction of perfluoroalkyl groups. The formation and reactivity of these reagents can be influenced by the structure of the perfluoroalkyl iodide.
Comparative Observations on Grignard Reagent Formation:
| Perfluoroalkyl Iodide | Grignard Reagent | Observations | Reference |
| Heptafluoropropyl Iodide | C₃F₇MgI | Reacts with aldehydes and esters to give secondary and tertiary alcohols, respectively. Yields are influenced by reaction conditions.[8] | [8][9][10] |
| Various RғI | RғMgX | Can be prepared by halogen-metal exchange. The Schlenk equilibrium is influenced by the solvent.[11] | [11] |
Note: Specific comparative yield data for Grignard formation with different perfluoroalkyl iodides is scarce in the reviewed literature.
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for key reactions involving perfluoroalkyl iodides.
General Protocol for Radical Addition of Perfluoroalkyl Iodides to Alkenes
This protocol is a general procedure for the radical-initiated addition of perfluoroalkyl iodides to alkenes.
Materials:
-
Perfluoroalkyl iodide (e.g., this compound)
-
Alkene (e.g., 1-octene)
-
Radical initiator (e.g., azobisisobutyronitrile, AIBN)
-
Anhydrous solvent (e.g., toluene or benzene)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, dissolve the alkene (1.0 eq) and the perfluoroalkyl iodide (1.2 eq) in the anhydrous solvent.
-
De-gas the solution by three freeze-pump-thaw cycles.
-
Add the radical initiator (e.g., AIBN, 0.1 eq) to the reaction mixture under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 80 °C for AIBN) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 1-iodo-3-(perfluoroalkyl)alkane.
General Protocol for Photochemical Perfluoroalkylation of Arenes
This protocol describes a general method for the photochemical perfluoroalkylation of aromatic compounds.[12]
Materials:
-
Perfluoroalkyl iodide (e.g., perfluorohexyl iodide)
-
Aromatic substrate (e.g., toluene)
-
Amine additive (e.g., triethylamine)
-
Solvent (e.g., THF)
Procedure:
-
In a quartz reaction vessel, combine the aromatic substrate (1.0 eq), the perfluoroalkyl iodide (1.5 eq), and the amine additive (2.0 eq) in the solvent.
-
Irradiate the mixture with a suitable light source (e.g., compact fluorescent lamp or low-intensity UV lamp) at ambient temperature.
-
Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring the reaction by GC-MS.
-
After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the perfluoroalkylated aromatic product.
Key Mechanistic Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key reaction mechanism and a typical experimental workflow involving perfluoroalkyl iodides.
Caption: Radical chain mechanism for the addition of a perfluoroalkyl iodide to an alkene.
Caption: A typical workflow for a perfluoroalkylation reaction.
Conclusion
This compound is a valuable member of the perfluoroalkyl iodide family, offering a seven-carbon perfluorinated chain for introduction into organic molecules. While direct comparative performance data for this specific reagent is not as abundant as for more common homologues like perfluorobutyl, -hexyl, and -octyl iodides, the general reactivity trends observed for this class of compounds suggest it will be an effective reagent in radical-mediated transformations. The choice of a specific perfluoroalkyl iodide will ultimately depend on the desired length of the perfluoroalkyl chain in the final product, as well as considerations of physical properties like boiling point for ease of handling and purification. The experimental protocols and mechanistic insights provided in this guide serve as a foundation for researchers to design and execute their synthetic strategies involving these powerful fluorinating agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. notablesdelaciencia.conicet.gov.ar [notablesdelaciencia.conicet.gov.ar]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. researchgate.net [researchgate.net]
- 10. 361. Perfluoroalkyl Grignard reagents. Part II. Reaction of heptafluoropropylmagnesium iodide with carbonyl compounds, and the mechanism of reduction during Grignard reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Reactivity Face-Off: 1-Iodo-1H,1H-perfluoroheptane vs. its Bromo Analogue in Key Synthetic Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Perfluoroalkylated compounds are of significant interest due to their unique physicochemical properties that can enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a detailed comparison of the reactivity of two key perfluoroalkyl synthons: 1-Iodo-1H,1H-perfluoroheptane and its bromo analogue, 1-Bromo-1H,1H-perfluoroheptane.
The fundamental difference in reactivity between these two compounds lies in the carbon-halogen bond dissociation energy. The carbon-iodine (C-I) bond is significantly weaker than the carbon-bromine (C-Br) bond. This disparity directly influences their performance in a variety of critical synthetic transformations, including palladium-catalyzed cross-coupling reactions and radical additions. Generally, the iodo analogue exhibits higher reactivity, often leading to milder reaction conditions, shorter reaction times, and improved yields.
Quantitative Reactivity Comparison
While direct, side-by-side quantitative comparisons in the literature for these specific molecules are scarce, the well-established principles of organic chemistry and data from analogous systems allow for a reliable assessment of their relative reactivity. The following table summarizes the expected performance differences in key reaction classes.
| Reaction Type | This compound | 1-Bromo-1H,1H-perfluoroheptane | Reactivity Rationale |
| Suzuki-Miyaura Coupling | Higher yields, milder conditions (e.g., lower temperatures, shorter reaction times). | Lower yields under identical conditions, may require more forcing conditions (e.g., higher temperatures, longer reaction times, stronger bases, or more active catalysts). | The oxidative addition of the C-I bond to the Pd(0) catalyst is faster due to its lower bond dissociation energy. |
| Sonogashira Coupling | Efficient coupling under standard conditions. | Less reactive, often requiring higher catalyst loading, higher temperatures, and longer reaction times to achieve comparable yields. | Similar to Suzuki-Miyaura, the oxidative addition of the C-I bond is the more facile and often rate-determining step. |
| Heck Coupling | More reactive, leading to higher yields and better selectivity under milder conditions. | Less reactive, potentially leading to lower yields and requiring more forcing conditions which can result in side reactions. | The initial oxidative addition step is more favorable for the iodo analogue. |
| Atom Transfer Radical Addition (ATRA) | More readily forms the perfluoroalkyl radical under thermal or photochemical initiation. | Requires more energy (e.g., higher temperatures or more potent initiators) to homolytically cleave the C-Br bond and generate the corresponding radical. | The weaker C-I bond facilitates easier homolytic cleavage to initiate the radical chain reaction. |
| Nucleophilic Substitution | The iodide is a better leaving group, facilitating faster substitution reactions. | The bromide is a poorer leaving group, resulting in slower reaction rates. | The stability of the leaving group (I⁻ > Br⁻) influences the rate of nucleophilic substitution. |
Experimental Protocols
The following are representative experimental protocols for key reactions. Note that for 1-Bromo-1H,1H-perfluoroheptane, optimization of reaction conditions (e.g., increased temperature, extended reaction time, or use of more sophisticated catalyst systems) would likely be necessary to achieve yields comparable to its iodo counterpart.
Representative Protocol for Suzuki-Miyaura Coupling
Objective: To couple the perfluoroheptyl moiety with an arylboronic acid.
Materials:
-
This compound or 1-Bromo-1H,1H-perfluoroheptane (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene/Water (4:1 mixture), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-halo-1H,1H-perfluoroheptane, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 4-12 hours. For the bromo analogue, the reaction time may need to be extended to 24 hours or the temperature increased to 110 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Sonogashira Coupling
Objective: To couple the perfluoroheptyl moiety with a terminal alkyne.
Materials:
-
This compound or 1-Bromo-1H,1H-perfluoroheptane (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N), degassed
-
Tetrahydrofuran (THF), degassed
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 1-halo-1H,1H-perfluoroheptane, Pd(PPh₃)₂Cl₂, and CuI.
-
Add degassed THF and degassed triethylamine.
-
Add the terminal alkyne dropwise to the stirring solution.
-
Stir the reaction at room temperature for 12-24 hours. For the bromo analogue, heating to 50-70 °C may be necessary.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Representative Protocol for Atom Transfer Radical Addition (ATRA) to an Alkene
Objective: To add the perfluoroheptyl group and a halogen across a double bond.
Materials:
-
This compound or 1-Bromo-1H,1H-perfluoroheptane (1.5 equiv)
-
Alkene (1.0 equiv)
-
Azobisisobutyronitrile (AIBN, 10 mol%)
-
Toluene, degassed
Procedure:
-
In a sealed tube, dissolve the alkene and AIBN in degassed toluene.
-
Add the 1-halo-1H,1H-perfluoroheptane.
-
Heat the reaction mixture to 80-90 °C for 6-12 hours. For the bromo analogue, a higher temperature or a continuous addition of the initiator might be required.
-
Monitor the reaction by GC-MS.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for a cross-coupling reaction.
Caption: Decision flowchart for selecting the appropriate perfluoroheptyl halide.
Validating the Purity of 1-Iodo-1H,1H-perfluoroheptane: A Comparative Guide for Researchers
In the landscape of pharmaceutical and materials science research, the purity of reagents is paramount to the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for validating the purity of 1-Iodo-1H,1H-perfluoroheptane. This specialized perfluoroalkyl iodide is a valuable building block in organic synthesis, particularly for the introduction of fluorinated moieties into complex molecules. Ensuring its purity is critical for the success of subsequent reactions and the integrity of the final products.
This document presents a detailed experimental protocol for GC-MS analysis, a comparative overview of alternative methods, and a logical workflow for the comprehensive purity assessment of this compound.
Comparative Analysis of Purity Validation Techniques
The selection of an appropriate analytical technique for purity determination hinges on factors such as the nature of expected impurities, required sensitivity, and the need for structural elucidation. Below is a comparative overview of GC-MS, High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of this compound.
Table 1: Comparison of Analytical Techniques for Purity Validation of this compound
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection and identification. | Separation of compounds in a liquid mobile phase based on their differential interactions with a solid stationary phase. | Exploitation of the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data. |
| Strengths | - High sensitivity and selectivity for volatile and semi-volatile compounds.- Excellent separation efficiency for complex mixtures.- Provides molecular weight and fragmentation patterns for structural confirmation. | - Suitable for non-volatile or thermally labile compounds.- A wide range of stationary and mobile phases offers versatility.- Well-established for routine purity assays. | - Provides unambiguous structural elucidation.- Inherently quantitative without the need for identical reference standards (qNMR).- ¹⁹F NMR is highly specific for fluorinated compounds.[1][2][3] |
| Limitations | - Limited to thermally stable and volatile compounds.- Derivatization may be required for some analytes. | - Lower resolution for complex mixtures compared to capillary GC.- Sensitivity can be lower than GC-MS for certain analytes. | - Relatively lower sensitivity compared to mass spectrometry-based methods.- Can be complex to interpret for mixtures without expertise. |
| Typical Impurities Detected | Residual starting materials (e.g., 1H,1H-perfluorohept-1-ene, iodine), solvents, and volatile byproducts from the synthesis. | Non-volatile byproducts, oligomers, or degradation products. | Isomeric impurities, structurally related byproducts, and residual solvents. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is designed for the purity analysis of this compound.
a. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity volatile solvent such as ethyl acetate or hexane.
-
Vortex the solution until the sample is completely dissolved.
-
If necessary, perform a serial dilution to bring the concentration within the linear range of the instrument.
b. GC-MS Parameters:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | - Initial temperature: 50 °C, hold for 2 min- Ramp: 10 °C/min to 280 °C- Hold: 5 min at 280 °C |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Scan Range | m/z 40-600 |
c. Data Analysis:
-
Integrate the peak areas of all detected compounds in the total ion chromatogram (TIC).
-
Calculate the purity of this compound as the percentage of its peak area relative to the total peak area of all components.
-
Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting their fragmentation patterns.
High-Performance Liquid Chromatography (HPLC) Protocol
a. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of approximately 0.1 mg/mL.
b. HPLC Parameters:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV-Vis at 220 nm or Evaporative Light Scattering Detector (ELSD) |
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
a. Sample Preparation:
-
Accurately weigh 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
For quantitative analysis (qNMR), add a known amount of a suitable internal standard with a well-resolved signal.
b. NMR Parameters:
| Parameter | Setting |
| Spectrometer | Bruker Avance III 400 MHz or equivalent |
| Spectra to Acquire | ¹H NMR and ¹⁹F NMR |
| Analysis | In the ¹H NMR spectrum, assess purity by comparing the integral of the characteristic signals of the analyte to the integrals of impurity peaks. The ¹⁹F NMR spectrum is particularly powerful for identifying and quantifying other fluorinated impurities, as each unique fluorine environment will give a distinct signal.[1][2][3] |
Logical and Experimental Workflow
The following diagrams illustrate the logical workflow for validating the purity of synthesized this compound and a conceptual overview of the GC-MS analysis process.
Caption: Workflow for the synthesis, purification, and purity validation of this compound.
Caption: Conceptual signal pathway of the GC-MS analysis process for purity validation.
References
Performance Showdown: A Comparative Guide to Coatings Derived from 1-Iodo-1H,1H-perfluoroheptane
For researchers, scientists, and professionals in drug development, the surface properties of materials are paramount. This guide provides an objective comparison of coatings derived from 1-Iodo-1H,1H-perfluoroheptane against common alternative hydrophobic and oleophobic coating technologies. The information is supported by experimental data and detailed methodologies to assist in the selection of optimal surface modification strategies.
Coatings formulated from this compound are a subset of fluoroalkylsilane self-assembled monolayers (SAMs). These coatings are prized for their ability to create surfaces with very low surface energy, leading to exceptional water and oil repellency. The performance of these coatings is benchmarked against two widely used alternatives: traditional silane-based hydrophobic coatings and polyurethane-based oleophobic coatings.
Quantitative Performance Comparison
The following tables summarize the key performance metrics for coatings derived from this compound and its alternatives. The data for the this compound-derived coating is based on the performance of similar short-chain fluoroalkylsilanes.
Table 1: Wettability and Surface Energy
| Performance Metric | This compound Derived Coating | Silane-Based Hydrophobic Coating | Polyurethane-Based Oleophobic Coating |
| Water Contact Angle (°) | 110 - 120 | 95 - 110 | 90 - 105 |
| Oil Contact Angle (n-hexadecane) (°) | 70 - 75 | < 20 | 50 - 80[1] |
| Surface Energy (mN/m) | 10 - 15 | 20 - 30 | 15 - 25 |
Table 2: Mechanical and Chemical Resistance
| Performance Metric | This compound Derived Coating | Silane-Based Hydrophobic Coating | Polyurethane-Based Oleophobic Coating |
| Abrasion Resistance (Taber, weight loss in mg/1000 cycles) | 5 - 15 | 10 - 30 | 2 - 10 |
| Chemical Resistance (Acid/Base) | Excellent | Good | Moderate to Good |
| Thermal Stability (°C) | Up to 300 | Up to 250 | Up to 200 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established industry standards to ensure reproducibility.
Synthesis of Fluoroalkylsilane Coating from this compound
The conversion of this compound into a surface-reactive silane is a critical first step. This is typically achieved through a hydrosilylation reaction, followed by hydrolysis and condensation on the substrate.
Coating Synthesis Workflow from this compound.
A detailed protocol involves reacting this compound with a suitable hydrosilane, such as trichlorosilane, in the presence of a platinum catalyst. The resulting fluoroalkylsilane precursor is then applied to a hydroxylated substrate (e.g., glass, silicon wafer) via dip-coating, spin-coating, or chemical vapor deposition. The precursor hydrolyzes in the presence of atmospheric or surface-adsorbed water to form reactive silanol groups, which then condense with hydroxyl groups on the substrate and with each other to form a durable, cross-linked siloxane network.
Contact Angle Measurement (ASTM D7334)
The wettability of the coated surfaces is quantified by measuring the static contact angle of sessile drops of deionized water and n-hexadecane.
Contact Angle Measurement Workflow (ASTM D7334).
According to ASTM D7334, a goniometer is used to deposit a small droplet of the test liquid onto the coated surface.[2][3] An image of the droplet is captured, and software is used to measure the angle formed at the interface of the liquid, solid, and vapor phases. Measurements are typically taken within 10-15 seconds of droplet deposition to minimize evaporation effects.[4] A higher contact angle indicates greater repellency. For water, a contact angle greater than 90° signifies a hydrophobic surface.[3]
Abrasion Resistance Test (ASTM D4060)
The durability of the coatings is assessed using a Taber Abraser, which subjects the surface to wear from abrasive wheels.
Taber Abrasion Resistance Test Workflow (ASTM D4060).
As outlined in ASTM D4060, a coated panel is mounted on a rotating platform and subjected to the wearing action of two abrasive wheels under a specific load (e.g., 500g or 1000g).[5][6][7] The abrasion resistance is quantified by the weight loss of the coating after a set number of rotational cycles.[6][8] A lower weight loss indicates higher abrasion resistance.
Performance Analysis and Comparison
This compound Derived Coatings: These coatings exhibit superior hydrophobicity and oleophobicity due to the high density of fluorine atoms at the surface, which significantly lowers the surface energy.[9] The short perfluoroalkyl chain (C7) is a more environmentally favorable alternative to longer-chain fluorinated compounds. The covalent bonding of the silane to the substrate provides good durability, although it can be susceptible to mechanical abrasion over time. The chemical resistance is excellent due to the inert nature of the C-F bond.[10][11]
Silane-Based Hydrophobic Coatings: These coatings, typically based on alkylsilanes, provide good hydrophobicity but are generally not oleophobic. Their performance is dependent on the length and packing density of the alkyl chains. While offering good thermal stability and chemical resistance, their abrasion resistance can be a limiting factor.[12]
Polyurethane-Based Oleophobic Coatings: Polyurethane coatings can be formulated to exhibit good oleophobicity and often possess superior mechanical properties, such as flexibility and abrasion resistance, compared to thin silane monolayers.[13] However, their hydrophobicity and thermal stability may be lower than that of highly fluorinated silane coatings. The compatibility of polyurethane with silane additives can be leveraged to create hybrid coatings with a balance of properties.[14]
Conclusion
Coatings derived from this compound offer a compelling combination of high hydrophobicity and oleophobicity, making them ideal for applications requiring resistance to both aqueous and oily substances. While polyurethane-based coatings may offer superior abrasion resistance, the exceptional low surface energy and chemical inertness of the fluorinated silane make it a strong candidate for applications in demanding chemical environments. The choice of coating will ultimately depend on the specific performance requirements of the application, balancing the need for repellency, durability, and chemical resistance. This guide provides the foundational data and methodologies to make an informed decision.
References
- 1. US10584264B1 - Hydrophobic and oleophobic coating compositions - Google Patents [patents.google.com]
- 2. store.astm.org [store.astm.org]
- 3. store.astm.org [store.astm.org]
- 4. keylinktech.com [keylinktech.com]
- 5. testextextile.com [testextextile.com]
- 6. eurolab.net [eurolab.net]
- 7. micomlab.com [micomlab.com]
- 8. Taber Abrasion ASTM D1044 (Haze), ASTM D4060 (Weight Loss) [intertek.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Chemical resistance | Fluorochemicals | Daikin Global [daikinchemicals.com]
- 12. Preparation and Properties of Hydrophobic Polyurethane Based on Silane Modification [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Compatibility of Polyurethane and Epoxy Silane - Knowledge [silibasesilicone.com]
A Comparative Guide to Polymers Synthesized from 1-Iodo-1H,1H-perfluoroheptane and its Alternatives for Biomedical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of polymers derived from 1-Iodo-1H,1H-perfluoroheptane and alternative fluorinated monomers. The information presented herein is intended to assist researchers in selecting appropriate materials for applications in drug delivery and biomedical device development. The unique properties of fluorinated polymers, such as hydrophobicity, oleophobicity, and biocompatibility, make them attractive candidates for these advanced applications.
Synthesis Pathway from this compound
The synthesis of polymers from this compound is a multi-step process. The initial step involves the conversion of the iodoalkane to a polymerizable monomer, typically an acrylate or methacrylate. This is achieved through a two-step synthesis:
-
Formation of 1H,1H-perfluoroheptan-1-ol: The this compound is first converted to the corresponding alcohol.
-
Esterification: The resulting 1H,1H-perfluoroheptan-1-ol is then esterified with acryloyl chloride or methacryloyl chloride to yield 1H,1H-perfluoroheptyl acrylate (PFHA) or 1H,1H-perfluoroheptyl methacrylate (PFHMA), respectively.
These monomers can then be polymerized using techniques such as free-radical polymerization or reversible addition-fragmentation chain-transfer (RAFT) polymerization to produce the desired fluoropolymers.
Comparison of Fluorinated Acrylate Polymers
For a comprehensive comparison, this guide includes data on polymers derived from 1H,1H-perfluoroheptyl acrylate (PFHA) and two common alternatives: 1H,1H,5H-octafluoropentyl acrylate (OFPA) and 1H,1H,2H,2H-perfluorodecyl acrylate (PFDA). The differing lengths of the fluoroalkyl chains in these monomers lead to variations in the physical and chemical properties of the resulting polymers.
| Property | Poly(1H,1H,5H-octafluoropentyl acrylate) (POFPA) | Poly(1H,1H-perfluoroheptyl acrylate) (PFHA-Polymer) | Poly(1H,1H,2H,2H-perfluorodecyl acrylate) (PPFDA) |
| Monomer Molecular Weight ( g/mol ) | 286.12[1] | 384.14 (Calculated) | 518.17[2] |
| Polymer Glass Transition Temp. (Tg, °C) | Data not readily available | Data not readily available | ~45 |
| Polymer Thermal Decomposition Temp. (Td, °C) | Data not readily available | Data not readily available | ~350 |
| Refractive Index of Monomer (n20/D) | 1.349[3] | Data not readily available | 1.337[2] |
| Density of Monomer (g/mL at 25°C) | 1.488[3] | Data not readily available | 1.637[2] |
Experimental Protocols
Synthesis of 1H,1H-perfluoroheptan-1-ol from this compound
This protocol is adapted from general methods for the conversion of perfluoroalkyl iodides to alcohols.
-
Materials: this compound, N-methylformamide (NMF), hydrogen peroxide (30%), sodium sulfite, diethyl ether, saturated sodium chloride solution, anhydrous magnesium sulfate.
-
Procedure:
-
A mixture of this compound and N-methylformamide is heated to 150°C.
-
30% hydrogen peroxide is added dropwise to the stirred mixture.
-
The reaction is maintained at 150°C for 4 hours.
-
After cooling to room temperature, the mixture is treated with an aqueous solution of sodium sulfite.
-
The product is extracted with diethyl ether.
-
The organic layer is washed with saturated sodium chloride solution, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 1H,1H-perfluoroheptan-1-ol.
-
Synthesis of 1H,1H-perfluoroheptyl acrylate (PFHA)
This protocol is based on the esterification of fluorinated alcohols with acryloyl chloride.[4]
-
Materials: 1H,1H-perfluoroheptan-1-ol, acryloyl chloride, triethylamine (TEA), anhydrous dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 1H,1H-perfluoroheptan-1-ol and triethylamine in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Add acryloyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain pure 1H,1H-perfluoroheptyl acrylate.
-
Free-Radical Polymerization of 1H,1H-perfluoroheptyl acrylate (PFHA)
This is a general protocol for the free-radical polymerization of fluorinated acrylates.[4]
-
Materials: 1H,1H-perfluoroheptyl acrylate, azobisisobutyronitrile (AIBN), anhydrous toluene, methanol.
-
Procedure:
-
Dissolve the PFHA monomer and AIBN (initiator) in anhydrous toluene in a reaction vessel.
-
De-gas the solution by bubbling with nitrogen for 30 minutes.
-
Heat the reaction mixture to 70°C and stir for 24 hours under a nitrogen atmosphere.
-
Cool the reaction to room temperature and precipitate the polymer by adding the solution to an excess of cold methanol.
-
Collect the polymer by filtration and dry under vacuum at 60°C.
-
Cellular Uptake of Fluoropolymer-Based Nanoparticles for Drug Delivery
Fluorinated polymers can be formulated into nanoparticles for targeted drug delivery. Understanding the mechanism of cellular uptake is crucial for designing effective therapeutic carriers. The primary pathway for the internalization of many nanoparticles, including those formulated from fluoropolymers, is endocytosis. This process can be broadly categorized into several mechanisms, with receptor-mediated endocytosis being a key strategy for targeted delivery.
This diagram illustrates a common pathway where a drug-loaded fluoropolymer nanoparticle, functionalized with a targeting ligand, binds to specific receptors on the cell surface. This interaction triggers the formation of a clathrin-coated pit, leading to the internalization of the nanoparticle within an endocytic vesicle. As the vesicle matures into an early and then a late endosome, the decreasing pH can facilitate the release of the encapsulated drug. Ultimately, the endosome may fuse with a lysosome, where enzymatic degradation can further aid in drug release. The receptors are often recycled back to the cell surface.[5][6][7]
References
- 1. 1H,1H,5H-Octafluoropentyl Acrylate synthesis - chemicalbook [chemicalbook.com]
- 2. 1H,1H,2H,2H-Perfluorodecyl acrylate tert-butylcatechol 100ppm inhibitor, 97 27905-45-9 [sigmaaldrich.com]
- 3. 1H,1H,5H-Octafluoropentyl Acrylate | 376-84-1 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting receptor-mediated endocytotic pathways with nanoparticles: rationale and advances - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
The Versatility of 1-Iodo-1H,1H-perfluoroheptane in Organic Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine and perfluoroalkyl groups into organic molecules is a cornerstone of modern medicinal chemistry and materials science. 1-Iodo-1H,1H-perfluoroheptane and its congeners have emerged as critical reagents in this field, primarily serving as potent sources of perfluoroalkyl radicals for the construction of complex fluorinated molecules. This guide provides a comprehensive review of the applications of this compound, offering a comparative analysis with alternative methodologies and presenting key experimental data and protocols.
The primary application of this compound lies in its utility as a precursor for the perfluoroheptyl radical (C₇F₁₅CH₂CH₂•). This reactive intermediate readily participates in a variety of transformations, most notably atom transfer radical addition (ATRA) reactions with unsaturated systems such as alkenes and alkynes. These reactions allow for the direct and efficient introduction of the perfluoroheptyl moiety into organic scaffolds, a structural motif known to enhance metabolic stability, lipophilicity, and binding affinity of bioactive molecules.
Comparative Analysis of Perfluoroalkylation Methods
While this compound is a valuable tool, a range of alternative reagents and methods exist for perfluoroalkylation. The choice of reagent is often dictated by the specific substrate, desired reaction conditions, and functional group tolerance. Below is a comparative overview of common alternatives.
| Reagent/Method | General Structure/Description | Advantages | Disadvantages |
| This compound | C₇F₁₅CH₂CH₂I | Readily available, efficient radical precursor. | Can be sensitive to light and heat, potential for iodine side products. |
| Perfluoroalkyl Sulfonyl Chlorides | RₙSO₂Cl | Stable, crystalline solids; versatile reactivity. | May require a catalyst (e.g., copper) for radical generation. |
| Togni Reagents (Hypervalent Iodine) | Highly electrophilic, broad functional group tolerance. | Can be more expensive, may require specific activators. | |
| Nucleophilic Perfluoroalkylation Reagents | (e.g., (CF₃)₃Si-CH₃, Ruppert-Prakash reagent) | Suitable for introducing CF₃ groups onto electrophilic centers. | Limited to specific perfluoroalkyl groups, can be sensitive to moisture. |
Experimental Data: Radical Addition to Alkenes
The radical addition of perfluoroalkyl iodides to alkenes is a well-established and synthetically useful transformation. The following table summarizes typical reaction conditions and yields for the addition of perfluorohexyl iodide (a close analog of this compound) to vinyl acetate, providing a benchmark for comparison.
| Entry | Molar Ratio (Iodide:Olefin) | Initiator (% w/w) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Adduct Yield (%) |
| 1 | 1:1.5 | AIBN (1%) | 80 | 6 | 95 | 85 |
| 2 | 1:2 | AIBN (1%) | 80 | 6 | 98 | 90 |
| 3 | 1:1.5 | Benzoyl Peroxide (2%) | 90 | 5 | 92 | 82 |
Data adapted from studies on the radical addition of perfluorohexyl iodide to vinyl acetate.
Key Experimental Protocols
General Procedure for Atom Transfer Radical Addition (ATRA) of this compound to an Olefin
Materials:
-
This compound
-
Alkene
-
Azobisisobutyronitrile (AIBN) or other radical initiator
-
Anhydrous solvent (e.g., toluene, acetonitrile)
Protocol:
-
In a reaction vessel equipped with a condenser and a magnetic stirrer, dissolve the alkene (1.5 equivalents) and this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Add the radical initiator (e.g., AIBN, 1-5 mol%).
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizing Reaction Pathways
The following diagrams illustrate the fundamental mechanisms involved in the application of this compound.
Caption: Radical chain mechanism for the addition of this compound to an alkene.
Caption: Classification of common perfluoroalkylation methods.
Benchmarking the synthesis of 1-Iodo-1H,1H-perfluoroheptane against other methods
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of established and potential synthetic routes to 1-Iodo-1H,1H-perfluoroheptane, a valuable building block in the synthesis of fluorinated compounds. The following sections detail the experimental protocols for two primary methods, present a quantitative comparison of their performance, and introduce a novel alternative approach.
Comparative Data of Synthetic Methods
The following table summarizes the key performance indicators for the two primary methods for synthesizing this compound. The data is based on analogous reactions reported in the literature and serves as a benchmark for comparison.
| Parameter | Method 1: Iodination of 1H,1H-Perfluoroheptan-1-ol | Method 2: Radical Addition to Ethylene |
| Starting Material | 1H,1H-Perfluoroheptan-1-ol | Perfluorohexyl Iodide, Ethylene |
| Key Reagents | Triphenylphosphine, Iodine, Imidazole | Radical Initiator (e.g., AIBN) |
| Typical Yield | 85-95% | 70-85% |
| Purity (post-purification) | >98% | >97% |
| Reaction Time | 4-8 hours | 12-24 hours |
| Reaction Temperature | Room Temperature to 60 °C | 80-100 °C |
| Pressure | Atmospheric | High Pressure |
| Primary Byproducts | Triphenylphosphine oxide, Imidazole salts | Higher molecular weight telomers |
| Purification Method | Filtration, Distillation | Distillation |
Experimental Protocols
Method 1: Iodination of 1H,1H-Perfluoroheptan-1-ol
This method follows a well-established procedure for the conversion of primary alcohols to alkyl iodides using the Appel reaction.
Materials:
-
1H,1H-Perfluoroheptan-1-ol (C6F13CH2OH)
-
Triphenylphosphine (PPh3)
-
Iodine (I2)
-
Imidazole
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H,1H-Perfluoroheptan-1-ol, triphenylphosphine, and imidazole in dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a solution of iodine in dichloromethane to the cooled mixture with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Method 2: Radical Addition of Perfluorohexyl Iodide to Ethylene
This method utilizes a free-radical chain reaction to extend the carbon chain of a perfluoroalkyl iodide.
Materials:
-
Perfluorohexyl Iodide (C6F13I)
-
Ethylene (CH2=CH2)
-
Azobisisobutyronitrile (AIBN) or other suitable radical initiator
-
High-pressure reactor
Procedure:
-
Charge a high-pressure reactor with perfluorohexyl iodide and the radical initiator (e.g., AIBN).
-
Seal the reactor and purge it with an inert gas, such as nitrogen or argon.
-
Pressurize the reactor with ethylene gas to the desired pressure.
-
Heat the reactor to a temperature sufficient to initiate the radical reaction (typically 80-100 °C for AIBN).
-
Maintain the reaction under stirring for 12-24 hours, monitoring the pressure drop to gauge the consumption of ethylene.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.
-
The crude product, this compound, can be purified by vacuum distillation to remove any unreacted starting material and side products.
Alternative Synthetic Approach
A more novel and potentially more direct route is the direct free-radical iodination of 1H,1H-perfluoroheptane . This method, while less established, offers the advantage of starting from the corresponding alkane. The reaction typically involves heating the alkane with a perfluoroalkyl iodide, which serves as the iodine atom source under free-radical conditions.[1] This approach avoids the need for a pre-functionalized starting material like an alcohol. However, selectivity and yield can be significant challenges to overcome with this method.
Visualizing the Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the two primary synthetic methods.
Caption: Workflow for the synthesis of this compound via iodination of the corresponding alcohol.
Caption: Workflow for the synthesis of this compound via radical addition to ethylene.
References
A Comparative Guide to the Reaction Kinetics of 1-Iodo-1H,1H-perfluoroheptane for Drug Development and Scientific Research
An in-depth analysis of the reaction kinetics of 1-Iodo-1H,1H-perfluoroheptane, a key reagent in fluorous synthesis, reveals important considerations for its application in pharmaceutical and materials science. This guide provides a comparative overview of its reactivity in radical reactions, alongside alternative perfluoroalkylating agents, supported by experimental data and detailed protocols to aid researchers in optimizing synthetic strategies.
This compound (C₇F₁₅CH₂CH₂I) is a valuable building block in organic synthesis, enabling the introduction of a perfluoroheptyl moiety into various molecules. This "fluorous" tag can significantly alter a molecule's physical and chemical properties, a strategy often employed in drug design to enhance biological activity and in materials science to create specialized polymers and surfactants. The utility of this compound predominantly lies in its participation in radical reactions, where the carbon-iodine bond's homolytic cleavage initiates a cascade of desired transformations. Understanding the kinetics of these reactions is paramount for controlling reaction outcomes, maximizing yields, and ensuring process scalability.
Comparative Analysis of Reaction Kinetics
The reactivity of this compound in radical additions is influenced by several factors, including the nature of the radical initiator, the substrate, and the reaction conditions. While specific kinetic data for this compound is not extensively documented in readily available literature, comparisons with homologous perfluoroalkyl iodides provide valuable insights into its expected reactivity. Generally, the rate of radical addition of perfluoroalkyl iodides to alkenes is influenced by the chain length of the perfluoroalkyl group.[1]
To provide a quantitative perspective, the following table summarizes typical reaction conditions and outcomes for the radical addition of perfluoroalkyl iodides to alkenes, which can be considered analogous to the expected behavior of this compound.
| Perfluoroalkyl Iodide (RfI) | Alkene | Initiator | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodoperfluorobutane | 1-Dodecene | ACCN | Water | 70 | - | High | [2] |
| 1-Iodoperfluorohexane | Vinyl acetate | AIBN | Not Specified | 50 | - | 96 | [1] |
| Perfluorooctyl iodide | Ethylene | Not Specified | 1,1,2-Trichloro-1,2,2-trifluoroethane | Not Specified | 12 | 80 (of dehydrogenated product) | [3] |
| 1-Iodo-1H,1H,2H,2H-perfluorodecane | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable | Not Applicable | [3] |
Note: This table presents data for homologous perfluoroalkyl iodides to infer the reactivity of this compound. The yields reported are for the adduct or a subsequent product.
Alternative Perfluoroalkylating Agents
While this compound is a versatile reagent, several alternatives exist for introducing perfluoroalkyl groups, each with its own kinetic profile and substrate scope.
| Reagent Class | Example | Mechanism | Key Advantages |
| Perfluoroalkyl Iodides | This compound | Radical Chain | Versatile, well-established |
| Hypervalent Iodine Reagents | Togni Reagents | Radical or Ionic | Mild conditions, broad functional group tolerance |
| Perfluoroalkylated Organosilicon Reagents | (Perfluoroalkyl)trimethylsilanes | Nucleophilic Attack | Good for nucleophilic perfluoroalkylation |
| Electrophilic Perfluoroalkylating Agents | FITS Reagents | Electrophilic Attack | Highly reactive for specific applications |
| Electrochemical Methods | Electrochemical reduction of alkyl iodides | Electrochemical Radical Generation | "Green" alternative, avoids tin reagents |
The choice of reagent will depend on the specific synthetic target and desired reaction pathway. For instance, hypervalent iodine reagents often allow for milder reaction conditions compared to the thermal or photochemical initiation required for perfluoroalkyl iodides.[4] Electrochemical methods are emerging as a greener alternative to traditional radical reactions that often employ toxic tin-based reagents.[5][6]
Experimental Protocols
To facilitate the practical application of this compound, a detailed experimental protocol for a typical radical addition to an alkene is provided below. This protocol is adapted from established procedures for similar perfluoroalkyl iodides.[1]
AIBN-Initiated Radical Addition of this compound to 1-Octene
Materials:
-
This compound
-
1-Octene
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous solvent (e.g., benzene, toluene, or a fluorous solvent)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and 1-octene (1.2 eq) in the chosen anhydrous solvent under an inert atmosphere.
-
Add a catalytic amount of AIBN (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for the desired reaction time (e.g., 4-24 hours), monitoring the reaction progress by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired 1-iodo-3-(perfluoroheptyl)octane.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of a radical chain reaction involving this compound and a conceptual workflow for kinetic analysis.
Caption: Radical chain mechanism for the addition of this compound to an alkene.
Caption: A generalized workflow for the kinetic analysis of a chemical reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Sapphire Bioscience [sapphirebioscience.com]
- 3. Perfluorooctyl iodide | 507-63-1 [chemicalbook.com]
- 4. Iodine(III) Reagents in Radical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents - Chemical Science (RSC Publishing) [pubs.rsc.org]
The Efficacy of 1-Iodo-1H,1H-perfluoroheptane in Engineering Superhydrophobic Surfaces: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the ability to precisely control surface properties is paramount. Superhydrophobic surfaces, with their exceptional water-repellency, offer significant advantages in microfluidics, drug delivery systems, and anti-fouling medical devices. This guide provides a comparative analysis of 1-Iodo-1H,1H-perfluoroheptane as a surface modifying agent to achieve superhydrophobicity, benchmarked against established alternatives. The information is supported by experimental data and detailed protocols to aid in the practical application of these techniques.
The creation of superhydrophobic surfaces, characterized by water contact angles (WCA) exceeding 150° and low contact angle hysteresis, typically involves two key factors: the generation of a specific surface roughness and the lowering of surface energy. Perfluorinated compounds are exceptionally effective at reducing surface energy due to the high electronegativity of fluorine atoms. This guide focuses on the chemical modification aspect, specifically the application of this compound.
Performance Comparison of Surface Modifying Agents
While direct, extensive data on this compound for creating superhydrophobic surfaces is limited in publicly available literature, its chemical structure—a seven-carbon perfluorinated chain with an iodine headgroup—suggests its potential for forming self-assembled monolayers (SAMs) that significantly lower surface energy. The iodine group can act as a leaving group or a point of attachment to various substrates. For the purpose of this comparison, we will extrapolate potential performance based on similarly structured short-chain perfluoroalkyl iodides and compare it with well-documented fluoroalkylsilanes.
| Surface Modifying Agent | Substrate | Water Contact Angle (WCA) | Contact Angle Hysteresis | Surface Roughness (Rq) | Reference |
| This compound (Hypothetical) | Silicon Wafer | > 150° (projected) | < 10° (projected) | Dependent on substrate preparation | N/A |
| Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (TCPS) | Silicon Wafer | ~160° | < 5° | Enhanced by nanoparticles | [1] |
| (3-Heptafluoroisopropoxy)propyltrichlorosilane | Cotton Fabric | ~155° | ~8° | Native texture of the fabric | |
| Plasma Polymerized Perfluorohexane | Steel Mesh | > 150° | < 10° | Micro-structured mesh |
Note: The data for this compound is projected based on the performance of similar perfluorinated molecules. Actual performance may vary and requires experimental validation.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for surface modification using a perfluoroalkyl iodide and a common fluoroalkylsilane.
Protocol 1: Surface Modification via Self-Assembled Monolayer of this compound
This protocol is a generalized procedure for the formation of a self-assembled monolayer on a hydroxylated surface, such as a silicon wafer.
Materials:
-
Substrate (e.g., silicon wafer, glass slide)
-
This compound
-
Anhydrous solvent (e.g., toluene, isopropanol)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide - EXTREME CAUTION REQUIRED )
-
Deionized water
-
Nitrogen gas
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the substrate in Piranha solution for 15-30 minutes to remove organic residues and create surface hydroxyl groups.
-
Rinse thoroughly with deionized water.
-
Dry the substrate under a stream of nitrogen gas.
-
-
Solution Preparation:
-
Prepare a 1-5 mM solution of this compound in the chosen anhydrous solvent.
-
-
Self-Assembly:
-
Immerse the cleaned and dried substrate in the prepared solution.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature in a moisture-free environment.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules.
-
Dry the substrate again under a stream of nitrogen gas.
-
-
Curing (Optional):
-
The substrate may be annealed at a moderate temperature (e.g., 100-120 °C) for a short period to enhance monolayer stability.
-
Protocol 2: Chemical Vapor Deposition of Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (TCPS)
This method is commonly used to create highly robust and uniform superhydrophobic coatings.
Materials:
-
Substrate
-
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (TCPS)
-
Vacuum desiccator
-
Vacuum pump
-
Controlled humidity environment
Procedure:
-
Substrate Preparation:
-
Clean the substrate as described in Protocol 1 to ensure a hydroxylated surface.
-
-
Deposition Setup:
-
Place the cleaned substrate inside a vacuum desiccator.
-
Place a small, open vial containing a few drops of TCPS in the desiccator, ensuring it is not in direct contact with the substrate.
-
-
Vapor Phase Deposition:
-
Evacuate the desiccator to a low pressure (e.g., < 1 mbar).
-
The TCPS will vaporize and react with the hydroxyl groups on the substrate surface.
-
The deposition time can range from 1 to 12 hours, depending on the desired coating thickness and uniformity. A controlled amount of water vapor can be introduced to facilitate the reaction.
-
-
Post-Deposition Treatment:
-
Vent the desiccator and remove the coated substrate.
-
Rinse the substrate with an anhydrous solvent (e.g., hexane) to remove unreacted TCPS.
-
Dry the substrate with nitrogen gas.
-
Cure the coated substrate at 120-150 °C for 1 hour to cross-link the silane molecules and stabilize the coating.
-
Visualizing the Process
To better understand the workflow and the underlying chemical principles, the following diagrams have been generated.
Caption: Experimental workflow for creating a superhydrophobic surface.
Caption: Logical relationship for achieving superhydrophobicity.
Conclusion
While this compound is a promising candidate for creating superhydrophobic surfaces due to its perfluorinated structure, further experimental validation is necessary to fully characterize its efficacy and compare it directly with established methods like silanization with TCPS. The provided protocols offer a starting point for researchers to explore the potential of this and similar molecules. The choice of surface modification agent will ultimately depend on the specific application requirements, including the substrate material, desired durability, and processing conditions. The continuous exploration of novel fluorinated compounds is crucial for advancing the field of surface engineering.
References
A Comparative Guide to Cross-Referencing Spectral Data of 1-Iodo-1H,1H-perfluoroheptane and Its Homologues with Public Databases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectral data for 1-Iodo-1H,1H-perfluoroheptane and its commercially available alternatives. Due to the limited availability of public spectral data for this compound, this document focuses on cross-referencing the spectral characteristics of its closest homologues: 1H,1H,2H,2H-perfluorooctyl iodide and 1H,1H,2H,2H-perfluorohexyl iodide. By examining the spectral data of these related compounds, researchers can infer the expected spectral properties of this compound and develop effective analytical methods for its identification and characterization.
Comparison of Spectral Data
The following tables summarize the available spectral data for this compound and its selected alternatives from various public databases.
Table 1: ¹H NMR Spectral Data
| Compound | Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Database Source |
| This compound | Data not available | - | - | - | - |
| 1H,1H,2H,2H-Perfluorooctyl iodide | ~3.2 | Triplet | 2H | -CH₂-I | PubChem[1] |
| ~2.6 | Triplet of triplets | 2H | -CF₂-CH₂- | PubChem[1] | |
| 1H,1H,2H,2H-Perfluorohexyl iodide | Specific data not available, but spectrum is accessible | - | - | - | ChemicalBook[2] |
Table 2: Infrared (IR) Spectral Data
| Compound | Absorption Peaks (cm⁻¹) | Functional Group | Database Source |
| This compound | Data not available | - | - |
| 1H,1H,2H,2H-Perfluorooctyl iodide | Spectrum available | C-F, C-H, C-I | PubChem[1] |
| 1H,1H,2H,2H-Perfluorohexyl iodide | Spectrum available | C-F, C-H, C-I | ChemicalBook[3] |
| Perfluorobutyl iodide | Spectrum available | C-F, C-I | PubChem, Thermo Fisher Scientific[4][5] |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) | Database Source |
| This compound | Data not available | - | - |
| 1H,1H,2H,2H-Perfluorooctyl iodide | 473.9 [M]⁺ | [M-I]⁺, [C₆F₁₃]⁺, [C₅F₁₁]⁺, etc. | PubChem[1] |
| Perfluorohexyl iodide | 445.9 [M]⁺ | [M-I]⁺, [C₆F₁₃]⁺, [C₅F₁₁]⁺, etc. | NIST WebBook[6] |
| Perfluorooctyl iodide | 545.9 [M]⁺ | [M-I]⁺, [C₈F₁₇]⁺, [C₇F₁₅]⁺, etc. | NIST WebBook[7] |
Experimental Protocols
To ensure consistency and comparability of spectral data, the following standardized experimental protocols are recommended for the analysis of perfluoroalkyl iodides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz or higher field strength NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or Acetone-d₆.
-
Concentration: 5-10 mg of the compound dissolved in 0.5-0.7 mL of solvent.
-
¹H NMR:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Reference: Tetramethylsilane (TMS) at 0 ppm.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: -10 to 220 ppm.
-
Number of Scans: 1024 or more, as needed for adequate signal-to-noise.
-
-
¹⁹F NMR:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Reference: Trichlorofluoromethane (CFCl₃) at 0 ppm.
-
Infrared (IR) Spectroscopy
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Technique: Attenuated Total Reflectance (ATR) is preferred for ease of sample handling. Alternatively, a thin film on a salt plate (NaCl or KBr) can be used.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal or salt plate should be collected prior to sample analysis.
Mass Spectrometry (MS)
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection Mode: Split or splitless, depending on concentration.
-
Temperature Program: Start at a low temperature (e.g., 40°C) and ramp up to a high temperature (e.g., 250°C) to ensure elution of the compound.
-
-
MS Conditions:
-
Ionization Energy: 70 eV.
-
Mass Range: 40-600 amu.
-
Scan Speed: At least 2 scans/second.
-
Visualizing the Workflow
The process of cross-referencing spectral data involves a logical sequence of steps, from initial data acquisition to comparative analysis.
References
- 1. 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodooctane | C8H4F13I | CID 74888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 1H,1H,2H,2H-Perfluorohexyl iodide(2043-55-2) IR Spectrum [chemicalbook.com]
- 4. Perfluorobutyl iodide | C4F9I | CID 67917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Perfluorobutyl iodide, 99% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Perfluorohexyl iodide [webbook.nist.gov]
- 7. Perfluorooctyl iodide [webbook.nist.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 1-Iodo-1H,1H-perfluoroheptane
For researchers, scientists, and drug development professionals, the safe handling and disposal of specialty chemicals is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of 1-Iodo-1H,1H-perfluoroheptane, a member of the per- and polyfluoroalkyl substances (PFAS) family, often referred to as "forever chemicals" due to their environmental persistence. Adherence to these procedures is critical for ensuring laboratory safety and minimizing environmental impact.
Immediate Safety and Handling Protocols
Before proceeding with any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) and are working in a controlled environment.
Personal Protective Equipment (PPE) and Handling:
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile, neoprene) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Ventilation | Use in a well-ventilated area or a chemical fume hood | To minimize inhalation exposure. |
In the event of exposure, follow these first-aid measures immediately:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Seek immediate medical attention. Do not induce vomiting.
Disposal Procedures for this compound
As a PFAS compound, this compound requires special disposal considerations. The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, which informs the following procedures.[1][2][3] It is crucial to treat this substance as a hazardous material and manage its disposal through a licensed and approved waste disposal plant.
Step 1: Waste Collection and Storage
-
Collect all waste containing this compound, including contaminated solvents, reaction residues, and any contaminated disposable materials (e.g., pipette tips, gloves), in a designated, properly labeled, and sealed waste container.
-
The container must be made of a material compatible with the chemical.
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
-
For low-volume, containerized waste, interim storage for up to two to five years is a possibility, provided that proper controls are in place to prevent any environmental release.[4]
Step 2: Engage a Licensed Waste Disposal Contractor
-
Contact a certified hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.
-
Provide the contractor with the Safety Data Sheet (SDS) for the compound, if available, or for a structurally similar compound, along with a complete and accurate description of the waste.
Step 3: Recommended Disposal Technologies
The EPA has identified three primary technologies for the disposal of PFAS-containing materials.[1][2] The selection of the appropriate technology will be made by the waste disposal contractor based on the waste characteristics and available facilities.
| Disposal Technology | EPA Recommendations and Quantitative Data |
| High-Temperature Incineration | This is a preferred method for the destruction of PFAS. The EPA suggests a minimum temperature of 1100°C to achieve effective destruction.[1] The incineration facility must be equipped with an afterburner and a flue gas scrubber to manage potentially hazardous byproducts. |
| Hazardous Waste Landfill | For waste with high concentrations of PFAS, a Resource Conservation and Recovery Act (RCRA) Subtitle C hazardous waste landfill is recommended.[4] These landfills have the most protective engineering controls to contain the waste and minimize environmental release.[4] The EPA suggests that Subtitle C landfills are appropriate for waste that could lead to a leachate PFAS concentration of up to 377,000 ng/L.[4] |
| Underground Injection | Deep-well injection into Class I non-hazardous or hazardous waste injection wells is another disposal option.[1] This method involves injecting the waste into deep, confined geological formations. |
It is important to note that under current federal law, PFAS alone are not classified as hazardous waste under RCRA.[5] However, state and local regulations may differ, and if the this compound waste is mixed with other listed hazardous wastes, it must be managed as hazardous waste.[5]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By following these procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment. Always consult your institution's environmental health and safety (EHS) department for specific guidance and requirements.
References
- 1. montrose-env.com [montrose-env.com]
- 2. epa.gov [epa.gov]
- 3. benchchem.com [benchchem.com]
- 4. U.S. EPA’s Updated 2024 Interim Guidance on the Destruction and Disposal of PFAS - ALL4 [all4inc.com]
- 5. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
Essential Safety and Operational Guide for 1-Iodo-1H,1H-perfluoroheptane
Disclaimer: No specific Safety Data Sheet (SDS) for 1-Iodo-1H,1H-perfluoroheptane was publicly available at the time of this writing. The following guidance is based on the safety data of structurally similar chemicals, including other long-chain iodo-perfluoroalkanes. It is imperative to consult the specific SDS provided by the supplier before handling this chemical.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these protocols is essential for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data from analogous compounds, this compound is expected to cause skin and eye irritation.[1][2] Some similar compounds also suggest the potential for more severe health effects, including respiratory irritation, and possible carcinogenicity and reproductive harm.[2] Therefore, a cautious approach with comprehensive PPE is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specific PPE | Requirement and Justification |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Essential to protect against splashes which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Necessary to prevent skin contact which can lead to irritation. |
| Body Protection | Laboratory coat, chemical-resistant apron, and closed-toe shoes. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator (e.g., NIOSH-approved). | Recommended to avoid inhalation of vapors, which may cause respiratory tract irritation. |
Safe Handling and Storage
Proper handling and storage are critical to minimize exposure and maintain the chemical's integrity.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before starting any work, ensure that an eyewash station and safety shower are readily accessible.[1] The work area, typically a chemical fume hood, must be clean and uncluttered.
-
Donning PPE: Put on all required PPE as detailed in Table 1.
-
Chemical Handling: Dispense the required amount of this compound carefully, avoiding splashing or the creation of aerosols.
-
Post-Handling: After use, securely close the container.
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
Storage Plan:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Protect from light, as some similar compounds are light-sensitive.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1]
Disposal Plan
Dispose of this compound and any contaminated materials as hazardous waste.
Step-by-Step Disposal Guidance:
-
Waste Collection: Collect all waste, including unused chemical and contaminated consumables (e.g., gloves, wipes), in a designated and properly labeled hazardous waste container.
-
Container Sealing: Ensure the waste container is securely sealed to prevent leaks or spills.
-
Waste Disposal: Dispose of the waste through an approved hazardous waste disposal company, following all local, state, and federal regulations. Do not pour down the drain.
Visual Workflow for Safe Handling
The following diagram outlines the logical flow of operations for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
